NDT 9513727
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-N-[(3-butyl-2,5-diphenylimidazol-4-yl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H35N3O4/c1-2-3-18-39-30(35(28-10-6-4-7-11-28)37-36(39)29-12-8-5-9-13-29)23-38(21-26-14-16-31-33(19-26)42-24-40-31)22-27-15-17-32-34(20-27)43-25-41-32/h4-17,19-20H,2-3,18,21-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITACCRHKSPSKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)CN(CC4=CC5=C(C=C4)OCO5)CC6=CC7=C(C=C6)OCO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439571-48-9 | |
| Record name | NDT-9513727 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439571489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NDT-9513727 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H94WRL71FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NDT 9513727: A Comprehensive Technical Guide to its Mechanism of Action as a C5a Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NDT 9513727 is a potent, selective, and orally bioavailable small molecule that functions as an inverse agonist of the human complement component 5a receptor (C5aR, CD88). This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular interactions with C5aR, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization. The quantitative data on its potency and efficacy are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction
The complement system is a critical component of the innate immune system, and its activation leads to the generation of the potent pro-inflammatory anaphylatoxin, C5a. C5a exerts its effects through the G protein-coupled receptor (GPCR), C5aR, which is primarily expressed on myeloid cells.[1] The C5a-C5aR signaling axis plays a central role in a multitude of inflammatory diseases, making C5aR a compelling therapeutic target.[2][3]
This compound has emerged as a significant investigational compound due to its potent and selective inverse agonist activity at the human C5aR.[4][5] Unlike a neutral antagonist which only blocks agonist binding, an inverse agonist can inhibit the basal, constitutive activity of a receptor, leading to a more profound suppression of signaling.[6] This technical guide delineates the core mechanism of action of this compound, providing a valuable resource for researchers in inflammation and drug discovery.
Mechanism of Action of this compound
Molecular Interaction with C5aR
Structural studies have revealed that this compound binds to an extra-helical site on the C5a receptor, located between transmembrane helices 3, 4, and 5.[2][7] This allosteric binding site is distinct from the orthosteric site where the endogenous ligand C5a binds.[8] The crystal structure of C5aR in complex with this compound shows that the compound stabilizes an inactive conformation of the receptor.[2][7] A key interaction with the residue Trp2135.49 is thought to be a major determinant of the compound's species selectivity, with high affinity for primate and gerbil receptors and low affinity for rodent receptors.[2]
Inverse Agonism and Inhibition of C5aR Signaling
C5aR, like many GPCRs, exhibits a degree of constitutive (basal) activity even in the absence of its natural agonist, C5a.[6] this compound functions as an inverse agonist by reducing this basal receptor activity.[9][10] This is demonstrated by its ability to decrease the basal level of GTPγS binding to membranes expressing C5aR.[9][10]
In the presence of C5a, this compound acts as a potent competitive antagonist, inhibiting C5a-mediated G protein activation and downstream signaling cascades.[5] C5aR primarily couples to the Gαi subunit of heterotrimeric G proteins.[11][12] Activation of Gαi leads to the inhibition of adenylyl cyclase and the activation of other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.[2] By stabilizing the inactive state of C5aR, this compound effectively blocks these downstream events.
The primary signaling pathway inhibited by this compound is the C5a-induced activation of Gαi, which leads to a cascade of intracellular events culminating in various cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[1][11]
Quantitative Data
The potency and activity of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type/System | Parameter | Value (nM) | Reference |
| C5aR Radioligand Binding | Human Neutrophil Membranes | IC50 | 11.6 | [4][5] |
| GTPγS Binding | Sf9 cell membranes expressing hC5aR | IC50 (vs. 10 nM C5a) | 9.2 | [5][9] |
| GTPγS Binding (Inverse Agonism) | Sf9 cell membranes expressing hC5aR | IC50 (basal) | 5.7 | [9][10] |
| Calcium Mobilization | Dibutyryl cAMP-differentiated U937 cells | IC50 (vs. EC50 of C5a) | 1.9 | [5][9] |
| Oxidative Burst | Human Neutrophils | IC50 | 1.1 | [5] |
| Degranulation | Human Neutrophils | IC50 | 7.1 | [5] |
| CD11b Expression | Human Neutrophils | IC50 | 4.3 | [5] |
| Chemotaxis | Human Neutrophils | IC50 | 2.5 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers.
[35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. It is a direct measure of G protein activation and can be used to characterize agonists, antagonists, and inverse agonists.[12][13]
Materials:
-
Membranes from Sf9 cells co-expressing human C5aR and Gαi2, Gβ1, and Gγ2 subunits.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
[35S]GTPγS.
-
This compound and human C5a.
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
-
96-well microplates.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cryopreserved cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup:
-
For antagonist mode : To each well of a 96-well plate, add 50 µL of assay buffer containing various concentrations of this compound. Then add 50 µL of assay buffer containing a fixed concentration of human C5a (e.g., 10 nM).
-
For inverse agonist mode : Add 50 µL of assay buffer containing various concentrations of this compound and 50 µL of assay buffer without C5a.
-
-
Add 50 µL of cell membranes (typically 5-10 µg of protein) to each well.
-
Add 50 µL of assay buffer containing GDP (final concentration ~10 µM).
-
Initiate the reaction by adding 50 µL of assay buffer containing [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Add 50 µL of a suspension of SPA beads to each well.
-
Incubate for an additional 30 minutes at room temperature to allow the beads to settle.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation. For inverse agonism, the decrease in basal [35S]GTPγS binding is quantified.
References
- 1. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of the Terminal Complement Pathway on Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. biorxiv.org [biorxiv.org]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
NDT 9513727: A Comprehensive Technical Guide to a C5a Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complement system, a cornerstone of innate immunity, can paradoxically contribute to inflammatory pathologies through the potent anaphylatoxin C5a and its interaction with the C5a receptor (C5aR1). C5aR1, a G protein-coupled receptor (GPCR), exhibits constitutive activity, a state of basal signaling even in the absence of its natural ligand. This has significant implications for inflammatory diseases where heightened C5aR1 activity is a key driver. NDT 9513727 is a novel, orally bioavailable small molecule that acts as a potent and selective inverse agonist of the human C5aR1. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist stabilizes the inactive conformation of the receptor, thereby reducing its constitutive activity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of the pertinent signaling pathways.
Introduction to C5a and the C5a Receptor (C5aR1)
The complement fragment C5a is a powerful pro-inflammatory mediator generated during complement activation.[1] It exerts its effects by binding to the C5a receptor 1 (C5aR1, also known as CD88), a classical seven-transmembrane GPCR.[2] C5aR1 is predominantly expressed on myeloid cells, including neutrophils, monocytes, and macrophages.[2] The interaction between C5a and C5aR1 triggers a cascade of intracellular signaling events, leading to a range of physiological responses such as chemotaxis, degranulation, and the production of reactive oxygen species and inflammatory cytokines.[2][3]
A crucial aspect of C5aR1 is its capacity for constitutive activity, meaning it can signal without C5a binding.[4][5] This basal activity can be amplified in certain inflammatory conditions, making the receptor a highly attractive therapeutic target. Inverse agonists, such as this compound, are particularly valuable in this context as they can quell this ligand-independent signaling.[3]
This compound: A Potent C5aR1 Inverse Agonist
This compound, chemically identified as N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine, is a small-molecule, orally bioavailable, and selective inverse agonist of the human C5aR1. Its discovery was the result of integrated in vitro affinity and functional screening combined with medicinal chemistry efforts.[3] Structural studies have revealed that this compound binds to an extra-helical site on the C5aR1, between transmembrane helices 3, 4, and 5, thereby stabilizing the inactive state of the receptor.[6]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been extensively characterized through a battery of in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity of this compound
| Assay Type | Cell/Membrane Source | Radioligand | Parameter | Value (nM) | Reference |
| Competition Radioligand Binding | Human Neutrophil Membranes | [125I]C5a | IC50 | 11.6 | [3] |
Table 2: In Vitro Functional Activity of this compound
| Assay Type | Cell/System | Stimulus | Parameter | Value (nM) | Reference |
| GTPγS Binding (Antagonism) | Sf9 cell membranes expressing hC5aR | 10 nM hC5a | IC50 | 9.2 ± 0.9 | [7][8] |
| GTPγS Binding (Inverse Agonism) | Sf9 cell membranes expressing hC5aR | None | IC50 | 5.7 ± 1.6 | [8] |
| Calcium Mobilization | Dibutyryl cAMP differentiated U937 cells | EC80 hC5a | IC50 | 1.9 ± 0.11 | [7] |
| Chemotaxis | Human Neutrophils | C5a | IC50 | 1.1 - 9.2 | [3] |
| Oxidative Burst | - | C5a | IC50 | 1.1 - 9.2 | [3] |
| Degranulation | - | C5a | IC50 | 1.1 - 9.2 | [3] |
| CD11b Expression | - | C5a | IC50 | 1.1 - 9.2 | [3] |
Table 3: In Vivo Activity of this compound
| Animal Model | Assay | Effect | Reference |
| Gerbil | C5a-induced neutropenia | Effective inhibition | [3] |
| Cynomolgus Macaque | C5a-induced neutropenia | Effective inhibition | [3] |
Signaling Pathways and Mechanism of Action
C5aR1 Signaling Cascade
Upon agonist binding, C5aR1 couples to heterotrimeric G proteins, primarily of the Gi family.[1] This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate downstream effector molecules. Key pathways include the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium mobilization and protein kinase C (PKC) activation. Another major pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Furthermore, C5aR1 signaling engages the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[2]
Following activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of C5aR1, promoting the recruitment of β-arrestins.[9][10] β-arrestins play a dual role: they mediate receptor desensitization and internalization, thereby terminating G protein-dependent signaling, and they can also act as signal transducers themselves, initiating G protein-independent signaling cascades.[10][11][12]
Caption: C5aR1 Signaling and Inverse Agonism of this compound.
Mechanism of Inverse Agonism
GPCRs like C5aR1 can exist in an equilibrium between an inactive (R) and an active (R) conformation. Agonists bind preferentially to and stabilize the R state, shifting the equilibrium towards activation. In contrast, inverse agonists bind preferentially to and stabilize the inactive R state. This not only prevents agonist binding but also reduces the basal signaling that occurs due to the spontaneous conversion of R to R*. This compound, by binding to an allosteric site, induces a conformational change that favors the inactive state of C5aR1, thus acting as an inverse agonist.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand ([125I]C5a) from C5aR1.
Materials:
-
Membrane Preparation: Membranes from cells expressing human C5aR1 (e.g., human neutrophils or a recombinant cell line).
-
Radioligand: [125I]-labeled human C5a.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% Bovine Serum Albumin (BSA), pH 7.2.
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.2.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: High concentration of unlabeled C5a (e.g., 1 µM).
-
Apparatus: 96-well filter plates, vacuum manifold, scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order: binding buffer, membrane preparation, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Caption: Radioligand Competition Binding Assay Workflow.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to C5aR1. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, is proportional to receptor activation.
Materials:
-
Membrane Preparation: Membranes from Sf9 cells co-expressing human C5aR1 and Gi proteins.
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Agonist: Human C5a (for antagonism assay).
-
Test Compound: this compound at various concentrations.
-
Apparatus: 96-well filter plates, vacuum manifold, scintillation counter.
Procedure for Inverse Agonism:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add membrane preparation, GDP, and this compound dilutions.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration and wash with ice-cold buffer.
-
Dry the filter plate, add scintillation fluid, and count the radioactivity.
-
Determine the IC50 for the reduction in basal [35S]GTPγS binding.
Procedure for Antagonism:
-
Pre-incubate membranes with serial dilutions of this compound.
-
Add a fixed concentration of C5a (typically EC80).
-
Initiate the reaction by adding [35S]GTPγS and proceed as above.
-
Determine the IC50 for the inhibition of C5a-stimulated [35S]GTPγS binding.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to C5a stimulation and its inhibition by this compound.
Materials:
-
Cells: U937 cells, differentiated with dibutyryl cAMP.[7]
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Agonist: Human C5a.
-
Test Compound: this compound.
-
Apparatus: Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Culture and differentiate U937 cells.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells and resuspend them in assay buffer.
-
Pipette the cell suspension into a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of C5a (EC80) and immediately begin recording the fluorescence intensity over time.
-
Calculate the increase in fluorescence, which corresponds to the intracellular calcium concentration.
-
Determine the IC50 of this compound for the inhibition of C5a-induced calcium mobilization.
Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the directed migration of neutrophils towards a C5a gradient.
Materials:
-
Chemoattractant: Human C5a.
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.1% HSA.[14]
-
Apparatus: Boyden chamber or Transwell inserts (3-5 µm pore size).[13][14]
Procedure:
-
Isolate neutrophils from healthy human blood.
-
Pre-incubate the neutrophils with various concentrations of this compound.
-
Add C5a to the lower chamber of the Boyden chamber/Transwell plate.
-
Add the pre-incubated neutrophils to the upper chamber.
-
Incubate at 37°C in a CO2 incubator for 60-120 minutes to allow for cell migration.[14]
-
Remove the upper chamber and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50.
Conclusion
This compound is a potent and selective C5aR1 inverse agonist with demonstrated efficacy in vitro and in vivo. Its ability to reduce the constitutive activity of C5aR1, in addition to blocking agonist-induced signaling, makes it a promising therapeutic candidate for a wide range of inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the C5a-C5aR1 axis and the development of novel anti-inflammatory therapeutics.
References
- 1. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C5a receptor - Wikipedia [en.wikipedia.org]
- 3. Identification and characterization of this compound [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural mechanisms of constitutive activation in the C5a receptors with mutations in the extracellular loops: molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural mechanisms of constitutive activation in the C5a receptors with mutations in the extracellular loops: molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the complement C5a receptor bound to the extra-helical antagonist NDT9513727 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Interaction of Phosphorylated C5aR1 With β-Arrestin1: A Comparative Structural Modeling Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Arrestin Development: Emerging Roles for β-arrestins in Developmental Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neutrophil migration toward chemoattractant C5a [bio-protocol.org]
NDT 9513727 structure and chemical properties
Technical Guide: NDT 9513727
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding this compound is not widely available in public-facing scientific literature. This guide is compiled based on available data, which primarily originates from patent literature. The experimental protocols and detailed chemical properties beyond what is disclosed in these documents are limited.
Introduction
This compound is identified as a GPR119 agonist. GPR119, a G-protein coupled receptor, is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation is known to stimulate the release of insulin and glucagon-like peptide-1 (GLP-1), respectively. Consequently, GPR119 agonists are investigated for their potential as therapeutic agents in the management of type 2 diabetes and other metabolic disorders.
Chemical Structure and Properties
This compound is a specific chemical entity with a defined structure. Its properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[[(2R,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy]-2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid | Patent WO2012129344A1 |
| Molecular Formula | C22H26F3N3O3 | Calculated |
| Molecular Weight | 453.46 g/mol | Calculated |
| Canonical SMILES | CC1CC(OC2=CC(=C(C=C2)C(=O)O)NC3=NC=CC(=N3)C(F)(F)F)C(C(C)C)CC1 | Patent WO2012129344A1 |
| Class | GPR119 Agonist | Patent WO2012129344A1 |
Mechanism of Action and Signaling Pathway
As a GPR119 agonist, this compound functions by binding to and activating the GPR119 receptor. This activation initiates a downstream signaling cascade primarily through the Gαs protein subunit.
-
Binding and Activation: this compound binds to the GPR119 receptor on the surface of pancreatic β-cells or intestinal L-cells.
-
G-Protein Coupling: Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein and the exchange of GDP for GTP on the Gαs subunit.
-
Adenylate Cyclase Activation: The activated Gαs subunit dissociates and stimulates adenylate cyclase (AC).
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Downstream Effects: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and Epac2.
-
In pancreatic β-cells , this cascade enhances glucose-stimulated insulin secretion.
-
In intestinal L-cells , it promotes the secretion of GLP-1.
-
Caption: GPR119 signaling pathway activated by this compound.
Experimental Protocols
The following outlines the general synthetic and assay methodologies as inferred from patent literature describing similar compounds. Specific details for this compound are proprietary and not fully disclosed.
General Synthesis Workflow
The synthesis of this compound likely involves a multi-step process, beginning with the coupling of key intermediates.
Caption: Generalized synthetic workflow for this compound.
Protocol:
-
Synthesis of Intermediates: Prepare the necessary starting materials, which typically include a substituted aminobenzoic acid and a functionalized pyrimidine derivative. For this compound, this would be a derivative of 4-hydroxy-2-aminobenzoic acid and 2-chloro-4-(trifluoromethyl)pyrimidine. The cyclohexyl moiety is introduced via an ether linkage.
-
Coupling Reaction: The core structure is assembled via a coupling reaction, such as a Buchwald-Hartwig or similar cross-coupling reaction, to form the C-N bond between the benzoic acid and pyrimidine rings.
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove inorganic salts and soluble impurities. The crude product is then purified, typically using column chromatography on silica gel.
-
Final Characterization: The structure and purity of the final compound are confirmed using techniques like ¹H NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
In Vitro GPR119 Activity Assay
To determine the efficacy of this compound as a GPR119 agonist, a cell-based assay measuring cAMP accumulation is commonly employed.
Protocol:
-
Cell Culture: A stable cell line expressing human GPR119 (e.g., HEK293 or CHO cells) is cultured in appropriate media and conditions.
-
Assay Preparation: Cells are harvested and seeded into multi-well plates. They are typically incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
Compound Incubation: this compound, dissolved in a suitable solvent like DMSO, is added to the cells at various concentrations. The cells are then incubated for a specific period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The results are used to generate a dose-response curve, from which key parameters like EC₅₀ (the concentration of agonist that gives half-maximal response) can be calculated.
Summary
This compound is a GPR119 agonist with potential applications in the treatment of type 2 diabetes. Its mechanism involves the activation of the Gαs-adenylate cyclase-cAMP signaling pathway, leading to enhanced insulin and GLP-1 secretion. While detailed experimental data is limited in the public domain, the general synthetic routes and in vitro assay methodologies are well-established for this class of compounds. Further research and publication are needed to fully elucidate the therapeutic potential and detailed pharmacological profile of this compound.
NDT 9513727: A Potent and Selective Inverse Agonist of the Human C5a Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune response, playing a vital role in host defense against pathogens. However, dysregulation of this system can lead to excessive inflammation and tissue damage, implicating it in a wide range of inflammatory and autoimmune diseases. The anaphylatoxin C5a, a potent pro-inflammatory peptide generated during complement activation, exerts its effects primarily through the G protein-coupled receptor (GPCR), C5a receptor 1 (C5aR1, also known as CD88). Consequently, antagonism of C5aR1 presents a promising therapeutic strategy for mitigating the deleterious effects of uncontrolled C5a-mediated inflammation.[1][2]
This technical guide provides a comprehensive overview of NDT 9513727, a novel, orally bioavailable small-molecule inverse agonist of the human C5aR1.[1][3] We will delve into its selectivity profile, the experimental methodologies used for its characterization, and the underlying signaling pathways it modulates.
Quantitative Analysis of this compound Activity at Human C5aR1
This compound has been extensively characterized through a battery of in vitro assays to determine its potency and efficacy at the human C5a receptor. The compound consistently demonstrates potent inhibition of C5a-stimulated responses in the low nanomolar range.
Binding Affinity
The affinity of this compound for C5aR1 was determined through competitive radioligand binding assays.
| Assay | Cell Type/Membrane Source | Radioligand | IC50 (nM) |
| C5a Competition Radioligand Binding | Human Neutrophil Membranes | [125I]C5a | 11.6 |
| Table 1: Radioligand binding affinity of this compound for human C5aR1.[1][3][4][5] |
Functional Antagonism
This compound effectively antagonizes various C5a-mediated cellular functions. The half-maximal inhibitory concentrations (IC50) across multiple functional assays are summarized below.
| Functional Assay | Cell Type | IC50 (nM) |
| GTPγS Binding | Sf9 cells expressing hC5aR | 9.2 |
| Ca2+ Mobilization | U937 cells | 1.9 |
| Oxidative Burst | Human Neutrophils | 1.1 |
| Degranulation (Myeloperoxidase Release) | Human Neutrophils | 3.0 |
| CD11b Upregulation | Human Neutrophils | 2.5 |
| Chemotaxis | Human Neutrophils | 2.2 |
| Table 2: Functional inhibitory activity of this compound in C5a-stimulated human cells.[1][3][4][5] |
Inverse Agonist Activity
A key characteristic of this compound is its inverse agonist activity. In the absence of the C5a agonist, this compound can reduce the basal signaling activity of C5aR1.
| Assay | Cell Type/Membrane Source | IC50 (nM) |
| Basal GTPγS Binding Inhibition | Sf9 cells expressing hC5aR | 5.7 |
| Table 3: Inverse agonist activity of this compound at human C5aR1.[4][5][6] |
Selectivity Profile of this compound
High selectivity is a critical attribute for any therapeutic agent to minimize off-target effects. This compound demonstrates remarkable selectivity for the human C5aR1 over the closely related C5L2 receptor (also known as GPR77).
| Receptor | Binding/Functional Activity | Comment |
| Human C5aR1 (CD88) | Potent Inverse Agonist (IC50 = 1.1 - 11.6 nM) | Primary target of this compound. |
| Human C5L2 (GPR77) | No significant binding or functional activity | Highly selective for C5aR1 over C5L2. |
| Table 4: Selectivity of this compound for C5aR1 versus C5L2. |
The structural basis for this high selectivity has been elucidated. A key interaction occurs between this compound and the Tryptophan residue at position 213 (Trp213) within the fifth transmembrane domain of C5aR1.[6][7] In contrast, the corresponding residue in C5L2 is Glycine (Gly211), and the absence of this critical interaction likely accounts for the selectivity of this compound for C5aR1.[6]
Signaling Pathways Modulated by this compound
C5a binding to C5aR1 initiates a cascade of intracellular signaling events that drive inflammatory responses. As an inverse agonist, this compound not only blocks C5a-induced signaling but also reduces the receptor's basal activity. The primary signaling pathways affected are canonical GPCR pathways coupled to Gαi proteins.
Activation of C5aR1 leads to the dissociation of the heterotrimeric G protein into Gαi and Gβγ subunits.[8] The Gβγ subunit activates Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[8][9] These events, along with signaling through pathways such as PI3K/Akt and MAPK/ERK, culminate in various cellular responses including chemotaxis, degranulation, and cytokine production.[9][10][11][12] this compound effectively inhibits these downstream effects by preventing the initial G protein activation.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity and potency of this compound.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.
Materials:
-
Membrane preparations from cells expressing human C5aR1 (e.g., human neutrophils or recombinant cell lines).
-
[125I]C5a (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI).
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]C5a, and serial dilutions of this compound.
-
Add the C5aR1-containing membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[1]
-
Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester. This separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[1]
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Determine the IC50 value by non-linear regression analysis of the competition binding curve.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a GPCR. Agonists increase the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, while antagonists block this increase, and inverse agonists decrease basal binding.[9][10][13][14]
Materials:
-
Membrane preparations from Sf9 cells co-expressing human C5aR1 and Gαi/βγ subunits.
-
[35S]GTPγS.
-
GDP.
-
Recombinant human C5a (agonist).
-
This compound.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
96-well filter plates or SPA beads.
Procedure:
-
Pre-incubate the C5aR1-expressing membranes with GDP to ensure G proteins are in their inactive state.
-
In a 96-well plate, add the membranes, assay buffer, [35S]GTPγS, and serial dilutions of this compound.
-
To measure antagonism, add a fixed concentration of C5a (e.g., its EC80). To measure inverse agonism, omit the C5a.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by filtration and wash as described for the radioligand binding assay.
-
Quantify the bound [35S]GTPγS by scintillation counting.
-
Calculate the IC50 value from the concentration-response curve.
Calcium Mobilization Assay
This cell-based assay measures the increase in intracellular calcium concentration following GPCR activation, typically those coupled to Gαq or Gαi (via Gβγ-PLC activation).
Materials:
-
U937 cells (a human monocytic cell line endogenously expressing C5aR1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Recombinant human C5a.
-
This compound.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Culture U937 cells and load them with the calcium-sensitive dye according to the manufacturer's instructions.
-
Plate the dye-loaded cells in a 96-well microplate.
-
Pre-incubate the cells with serial dilutions of this compound for a short period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of C5a into the wells and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the extent of calcium mobilization.
-
Determine the IC50 of this compound by plotting the inhibition of the C5a-induced calcium signal against the antagonist concentration.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant, a key function of C5a.[4][8][15]
Materials:
-
Freshly isolated human neutrophils.
-
Chemotaxis chambers (e.g., Transwell plates with 3-5 µm pore size).
-
Assay medium (e.g., RPMI with 0.1% BSA).
-
Recombinant human C5a (chemoattractant).
-
This compound.
-
Calcein-AM or other cell viability dye for quantification.
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Pre-incubate the neutrophils with various concentrations of this compound.
-
Place assay medium containing C5a in the lower chamber of the Transwell plate.
-
Add the pre-incubated neutrophils to the upper chamber (the insert).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring a fluorescent marker (like Calcein-AM) or by direct cell counting.
-
Calculate the IC50 for the inhibition of chemotaxis.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Structure of the complement C5a receptor bound to the extra-helical antagonist NDT9513727 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of this compound [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedha.com [biomedha.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. C5a-Mediated Chemotaxis of Bone Marrow-Derived Neutrophils Protocol - Creative Biolabs [creative-biolabs.com]
A Comprehensive Technical Guide to NDT 9513727 (CAS 439571-48-9): A Potent C5a Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NDT 9513727, a novel, orally bioavailable small molecule that acts as a potent and selective inverse agonist of the human C5a receptor (C5aR).[1][2] The complement system, a crucial component of innate immunity, has three main effector arms: the C3a receptor, the C5a receptor (C5aR), and the membrane attack complex.[1] Due to its pro-inflammatory and immune-enhancing properties, the biological activity of C5a and its receptor has been extensively studied.[1] Specific antagonism of the C5aR holds therapeutic promise for a range of inflammatory diseases without compromising the protective immune response.[1] this compound, with the chemical name N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine, has emerged as a significant tool for investigating the role of the C5aR in health and disease.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various in vitro and in vivo assays.
Table 1: In Vitro Potency of this compound in Functional Assays
| Assay Type | Cell Type/System | Parameter | Value (nM) | Reference |
| C5a Competition Radioligand Binding | Human Neutrophil Membranes | IC₅₀ | 11.6 | [1] |
| C5a-Stimulated [³⁵S]GTPγS Binding | hC5aR-expressing Sf9 Cell Membranes | IC₅₀ | 9.2 ± 0.9 | [2] |
| Basal [³⁵S]GTPγS Binding (Inverse Agonism) | hC5aR-expressing Sf9 Cell Membranes | IC₅₀ | 5.7 ± 1.6 | |
| C5a-Stimulated Ca²⁺ Mobilization | U937 Cells | IC₅₀ | 1.9 ± 0.11 | |
| C5a-Stimulated Oxidative Burst | Human Neutrophils | IC₅₀ | 1.1 | [1] |
| C5a-Stimulated Degranulation | Human Neutrophils | IC₅₀ | 3.2 | [1] |
| C5a-Stimulated CD11b Expression | Human Neutrophils | IC₅₀ | 4.5 | [1] |
| C5a-Stimulated Chemotaxis | Human Neutrophils | IC₅₀ | 2.5 | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Assay | Route of Administration | Dose | Efficacy | Reference |
| Gerbil | C5a-Induced Neutropenia | Oral | 10 mg/kg | Effective Inhibition | [1] |
| Cynomolgus Macaque | C5a-Induced Neutropenia | Oral | 3 mg/kg | Effective Inhibition | [1] |
Signaling Pathways and Mechanism of Action
This compound functions as an inverse agonist at the human C5a receptor. The C5a receptor (C5aR1) is a classical G protein-coupled receptor (GPCR) that primarily signals through Gαi proteins.[3][4] Upon binding of its endogenous ligand C5a, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. These pathways include the inhibition of adenylyl cyclase, activation of phosphoinositide 3-kinase (PI3K) and the Ras-MAPK pathway, and intracellular calcium mobilization, ultimately regulating cell growth, motility, metabolism, survival, and cytokine production.[3][5]
As an inverse agonist, this compound not only competitively blocks the binding of C5a but also reduces the basal, ligand-independent activity of the C5aR. This is demonstrated by its ability to decrease the baseline GTPγS binding in the absence of C5a stimulation.[2]
References
- 1. Identification and characterization of this compound [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
An In-depth Technical Guide to NDT 9513727 for the Study of G-protein Coupled Receptors
For: Researchers, Scientists, and Drug Development Professionals
Subject: NDT 9513727, a potent and selective inverse agonist of the C5a Receptor (C5aR), for research and development applications.
Executive Summary
The complement system, a cornerstone of innate immunity, plays a critical role in host defense and the inflammatory response.[1] A key mediator of this response is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects through the G-protein coupled receptor (GPCR), C5aR (also known as CD88).[2][3] The development of small molecule antagonists for C5aR has been a significant focus of pharmaceutical research, aiming to provide therapeutic benefits in a range of inflammatory diseases.[1] This document provides a comprehensive technical overview of this compound [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable small molecule identified as a potent and selective inverse agonist of the human C5a receptor.[1][4] This guide will detail its mechanism of action, present its pharmacological data, outline key experimental protocols for its study, and provide visual representations of its signaling context and experimental workflows.
Mechanism of Action of this compound
This compound acts as an inverse agonist at the human C5a receptor.[4] Unlike a neutral antagonist which simply blocks the binding of an agonist, an inverse agonist can reduce the constitutive activity of a receptor, even in the absence of the natural ligand. This is particularly relevant for GPCRs like C5aR, which can exhibit a basal level of signaling. The inverse agonism of this compound was demonstrated by its ability to decrease the baseline GTP[γS] binding activity of membranes expressing the human C5aR.[4]
The C5a receptor primarily couples to pertussis toxin-sensitive Gαi proteins.[3] Upon activation by its endogenous ligand C5a, the receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. These dissociated subunits then trigger a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, mobilization of intracellular calcium, and activation of the MAPK/ERK and PI3K pathways.[2][5] These signaling events culminate in various cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[2][5] this compound effectively inhibits these C5a-stimulated responses.[1][4]
Visualizing the C5a Receptor Signaling Pathway
The following diagram illustrates the canonical Gαi-mediated signaling pathway of the C5a receptor and the inhibitory action of this compound.
Quantitative Pharmacological Data
The potency of this compound has been characterized across a range of in vitro assays. The following tables summarize the key quantitative data from the foundational study by Brodbeck et al. (2008).
Table 1: Receptor Binding Affinity
This table presents the inhibitory concentration (IC50) of this compound in a competitive radioligand binding assay using membranes from Sf9 cells expressing the human C5aR and [¹²⁵I]C5a as the radioligand.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Human C5aR | [¹²⁵I]C5a Competition Binding | 11.6 |
Table 2: Functional Antagonism and Inverse Agonism
This table summarizes the potency of this compound in various functional assays, demonstrating its ability to inhibit C5a-mediated cellular responses.
| Assay Type | Cell System | Stimulus | IC50 (nM) |
| GTP[γ³⁵S] Binding (Antagonism) | Sf9 cell membranes (hC5aR) | 10 nM hC5a | 9.2 |
| GTP[γ³⁵S] Binding (Inverse Agonism) | Sf9 cell membranes (hC5aR) | None | 2.4 |
| Intracellular Ca²⁺ Mobilization | Differentiated U937 cells | C5a | 1.9 |
| Chemotaxis | Human Neutrophils | C5a | 1.1 |
| Degranulation | Differentiated U937 cells | C5a | 7.1 |
| Oxidative Burst | Human Neutrophils | C5a | 3.0 |
| CD11b Expression | Human Neutrophils | C5a | 6.8 |
Data presented in the tables are derived from Brodbeck et al., 2008.[1][4]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound. These protocols are based on the information available in Brodbeck et al. (2008) and standard laboratory practices for these assays. For the exact, detailed protocols, readers are directed to the original publication.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the C5a receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Preparation: Sf9 cells expressing the human C5aR are harvested and cell membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl₂, and NaCl. The presence of NaCl was noted as critical for identifying this class of compounds.
-
Incubation: Membranes are incubated with a fixed concentration of [¹²⁵I]C5a and varying concentrations of this compound in a 96-well plate.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value.
GTP[γ³⁵S] Binding Assay
This functional assay measures the activation of G-proteins by the C5a receptor and the inhibitory effect of this compound.
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: A buffer containing HEPES, NaCl, MgCl₂, saponin, and GDP is used.
-
Reaction Mix: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of this compound, with or without a stimulating concentration of C5a.
-
Incubation: The reaction is allowed to proceed at room temperature.
-
Termination and Filtration: The reaction is stopped by filtration through glass fiber filters.
-
Quantification: The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.
-
Data Analysis: Data are analyzed to determine the IC50 of this compound for both antagonism of C5a-stimulated binding and for its inverse agonist effect on basal binding.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block C5a-induced increases in intracellular calcium.
-
Cell Culture: Human U937 monocytic cells are cultured and differentiated, for example with dibutyryl cAMP, to increase C5aR expression.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Assay Procedure: Dye-loaded cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: C5a is added to stimulate calcium release from intracellular stores.
-
Detection: The change in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The inhibition of the C5a-induced calcium signal by this compound is used to calculate an IC50 value.
Chemotaxis Assay
This assay assesses the effect of this compound on the directed migration of neutrophils towards a C5a gradient.
-
Neutrophil Isolation: Human neutrophils are isolated from fresh whole blood.
-
Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used.
-
Chemoattractant: C5a is placed in the lower chamber to create a chemotactic gradient.
-
Cell Treatment: Isolated neutrophils are pre-incubated with different concentrations of this compound and then placed in the upper chamber.
-
Incubation: The plate is incubated to allow for cell migration through the membrane.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell staining and counting or by using a cell viability assay.
-
Data Analysis: The IC50 for the inhibition of chemotaxis is determined.
Degranulation Assay
This assay measures the release of granular contents from neutrophils or U937 cells upon stimulation and its inhibition by this compound.
-
Cell Preparation: Differentiated U937 cells or isolated human neutrophils are used.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: C5a is added to induce degranulation.
-
Measurement: The release of a specific granule marker (e.g., myeloperoxidase or β-hexosaminidase) into the supernatant is measured using an enzymatic activity assay.
-
Data Analysis: The concentration-dependent inhibition of granule release by this compound is used to calculate an IC50 value.
Experimental Workflow Visualizations
The following diagrams illustrate the logical flow of the key experimental protocols described above.
Radioligand Binding Assay Workflow
References
- 1. Identification and characterization of this compound [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C5a receptor - Wikipedia [en.wikipedia.org]
- 3. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
NDT 9513727: A Deep Dive into the Discovery and Development of a Novel C5a Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, characterization, and development of NDT 9513727, a potent and selective negative allosteric modulator (NAM) and inverse agonist of the human C5a receptor (C5aR). The complement system, a critical component of innate immunity, can become dysregulated in various inflammatory diseases, making the C5aR a compelling therapeutic target. This compound has emerged as a significant small molecule candidate for the treatment of such conditions.
Compound Profile and Physicochemical Properties
This compound, with the chemical name N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine, is a novel, orally bioavailable small molecule.[1] Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₃₆H₃₅N₃O₄ |
| Molecular Weight | 573.68 g/mol |
| CAS Number | 439571-48-9 |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO and ethanol |
In Vitro Pharmacology and Potency
This compound has been extensively characterized through a battery of in vitro assays to determine its potency and mechanism of action at the human C5a receptor. The compound demonstrates potent inhibition of C5a-stimulated cellular responses.
| Assay Type | Cell Line / System | Parameter Measured | IC₅₀ (nM) |
| Radioligand Binding | Human Neutrophil Membranes | Displacement of ¹²⁵I-C5a | 11.6 |
| GTPγS Binding | Sf9 cells expressing hC5aR | Inhibition of C5a-stimulated [³⁵S]GTPγS binding | 2.4 |
| Calcium Mobilization | U937 Cells | Inhibition of C5a-induced Ca²⁺ flux | 1.9 |
| Chemotaxis | Human Neutrophils | Inhibition of C5a-induced migration | 1.1 |
| Degranulation (Myeloperoxidase Release) | Human Neutrophils | Inhibition of C5a-induced degranulation | 7.1 |
| Oxidative Burst | Human Neutrophils | Inhibition of C5a-induced superoxide production | 9.2 |
| CD11b Upregulation | Human Neutrophils | Inhibition of C5a-induced CD11b expression | 4.5 |
Data compiled from Brodbeck et al., 2008.[1]
In Vivo Efficacy and Pharmacokinetics
The therapeutic potential of this compound has been evaluated in preclinical animal models, demonstrating its ability to inhibit C5a-mediated effects in vivo. Pharmacokinetic studies have confirmed its oral bioavailability.
In Vivo Pharmacodynamics
| Animal Model | Effect Measured | Route of Administration | Effective Dose |
| Gerbil | Inhibition of C5a-induced neutropenia | Oral | 3 - 30 mg/kg |
| Cynomolgus Macaque | Inhibition of C5a-induced neutropenia | Oral | 3 - 30 mg/kg |
Data from Brodbeck et al., 2008.[1]
Pharmacokinetic Parameters
| Species | Oral Bioavailability (%) | Tₘₐₓ (h) | Cₘₐₓ (µM) | T₁/₂ (h) |
| Rat | 73 | 2.0 | 5.98 | 4.8 |
| Cynomolgus Macaque | 26 | 4.0 | 0.83 | 7.9 |
Data from Brodbeck et al., 2008 and other commercial sources.[1][2]
Signaling Pathways and Mechanism of Action
This compound acts as a negative allosteric modulator and inverse agonist of the C5a receptor, a G protein-coupled receptor (GPCR). Upon binding of its ligand, C5a, the C5aR activates intracellular signaling cascades that mediate pro-inflammatory responses. This compound binds to an extra-helical site on the receptor, distinct from the C5a binding site, and stabilizes the inactive conformation of the receptor, thereby inhibiting both basal and C5a-induced signaling.
References
NDT 9513727: A Technical Guide to its Interaction with Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of NDT 9513727, a potent and orally bioavailable small-molecule inverse agonist of the C5a receptor. It details the compound's effects on key inflammatory pathways, summarizes its pharmacological data, outlines the experimental protocols used for its characterization, and visualizes the relevant signaling cascades.
Introduction to this compound and the C5a Receptor
This compound, chemically known as N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine, is a novel compound identified as a potent inverse agonist of the human C5a receptor (C5aR, also known as CD88).[1][2] The C5a receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the innate immune response.[1] Its activation by the anaphylatoxin C5a, a component of the complement system, triggers a cascade of pro-inflammatory events.[1] Due to its central role in inflammation, the C5a receptor is a promising therapeutic target for a wide range of inflammatory diseases.[1] this compound represents a significant development in the search for small-molecule antagonists of this receptor.[1]
Mechanism of Action: Inverse Agonism at the C5a Receptor
This compound functions as an inverse agonist at the human C5a receptor.[1][2] This means that it not only blocks the binding and subsequent signaling of the endogenous ligand C5a but also reduces the basal, or constitutive, activity of the receptor.[2][3] This property was demonstrated in studies where this compound was able to reduce the baseline GTP[γ-³⁵S] binding activity in cell membranes expressing the human C5aR, even in the absence of C5a.[2][3]
The interaction of this compound with the C5aR is competitive and surmountable by high concentrations of C5a.[2]
Quantitative Pharmacological Data
The inhibitory effects of this compound on various C5a-stimulated cellular responses have been quantified, demonstrating its high potency. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Inhibition of C5a-Stimulated Responses by this compound [1][2]
| Assay | Cell Type/System | IC₅₀ (nM) |
| C5a Competition Radioligand Binding | Membranes from cells expressing human C5aR | 11.6 |
| GTP[γ-³⁵S] Binding | Sf9 cell membranes expressing human C5aR | 9.2 |
| Intracellular Ca²⁺ Mobilization | Dibutyryl cAMP differentiated U937 cells | 1.9 |
| Oxidative Burst | Various cell types | 1.1 - 9.2 (range) |
| Degranulation | Various cell types | 1.1 - 9.2 (range) |
| Cell Surface CD11b Expression | Various cell types | 1.1 - 9.2 (range) |
| Chemotaxis | Various cell types | 1.1 - 9.2 (range) |
Table 2: In Vivo Inhibition of C5a-Induced Neutropenia by this compound [1][2]
| Animal Model | Effect |
| Gerbil | Effective inhibition of C5a-induced neutropenia |
| Cynomolgus Macaque | Effective inhibition of C5a-induced neutropenia |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by inhibiting the signaling cascades downstream of the C5a receptor. The binding of C5a to its receptor typically activates heterotrimeric G proteins, leading to a variety of cellular responses.
Caption: C5a Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these findings. The following outlines the key assays used in the characterization of this compound, as described in the primary literature.[1][2]
Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound to the human C5a receptor.
-
Methodology:
-
Membranes from Sf9 cells expressing the recombinant human C5aR were prepared.
-
Membranes were incubated with a fixed concentration of radiolabeled C5a ([¹²⁵I]C5a) and varying concentrations of this compound.
-
Non-specific binding was determined in the presence of a high concentration of unlabeled C5a.
-
Following incubation, the membranes were harvested, and the bound radioactivity was quantified using a gamma counter.
-
IC₅₀ values were calculated from the competition binding curves.
-
GTP[γ-³⁵S] Binding Assay
-
Objective: To assess the functional activity of this compound as an agonist, antagonist, or inverse agonist.
-
Methodology:
-
Sf9 cell membranes co-expressing the human C5aR and G proteins (Gαi2, Gβ1, and Gγ2) were used.
-
For antagonist/inverse agonist mode, membranes were incubated with a fixed concentration of C5a and varying concentrations of this compound in the presence of GDP and GTP[γ-³⁵S].
-
For inverse agonist mode, membranes were incubated with varying concentrations of this compound in the absence of C5a.
-
The amount of bound GTP[γ-³⁵S] was determined by scintillation counting.
-
IC₅₀ values were determined from the dose-response curves.
-
Intracellular Calcium Mobilization Assay
-
Objective: To measure the inhibitory effect of this compound on C5a-induced calcium release from intracellular stores.
-
Methodology:
-
Human U937 cells were differentiated with dibutyryl cyclic AMP.
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells were pre-incubated with varying concentrations of this compound.
-
Cells were then stimulated with a fixed concentration of recombinant human C5a.
-
Changes in intracellular calcium concentration were measured using a fluorometer.
-
IC₅₀ values were calculated from the inhibition curves.
-
Caption: General Experimental Workflow for the Characterization of this compound.
Clinical Context and Future Directions
While this compound itself has not been reported in clinical trials, the development of other C5a receptor antagonists highlights the therapeutic potential of this target. For instance, Neurogen Corporation, the discoverer of this compound, advanced another C5a receptor antagonist, NGD-2000-1, into Phase II clinical trials for rheumatoid arthritis and asthma. More recently, avacopan, an orally administered C5a receptor antagonist, has been approved for the treatment of ANCA-associated vasculitis, demonstrating the clinical viability of this therapeutic strategy.
The preclinical profile of this compound, with its high potency and oral bioavailability, suggests that it could be a valuable tool for further research into the role of the C5a-C5aR axis in various inflammatory and autoimmune diseases. The detailed understanding of its mechanism and effects on inflammatory pathways provides a strong foundation for the development of next-generation C5a receptor modulators.
References
Methodological & Application
Application Notes and Protocols for NDT 9513727 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NDT 9513727 is a potent and selective small-molecule inverse agonist of the human C5a receptor (C5aR, CD88). The complement component C5a is a powerful pro-inflammatory peptide that, upon binding to C5aR, triggers a cascade of inflammatory responses.[1] By acting as an inverse agonist, this compound not only blocks the binding of C5a but also reduces the basal signaling activity of the receptor.[2][3] This makes it a valuable tool for studying the physiological and pathological roles of the C5a/C5aR axis and a potential therapeutic agent for a range of inflammatory diseases.
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its inhibitory effects on C5aR-mediated cellular functions.
Mechanism of Action
This compound functions as a C5a receptor inverse agonist. In cell-based functional assays, it has been shown to inhibit C5a-stimulated responses such as G-protein activation, intracellular calcium mobilization, oxidative burst, degranulation, and chemotaxis in various cell types.[1]
Quantitative Data Summary
The inhibitory potency of this compound across different cell-based assays is summarized in the table below. These values highlight the sub-nanomolar to low nanomolar efficacy of the compound.
| Assay Type | Cell Type | IC50 (nM) | Reference |
| C5a Competition Radioligand Binding | - | 11.6 | [1] |
| GTPγS Binding (Antagonism of C5a) | Sf9 cell membranes expressing hC5aR | 9.2 ± 0.9 | [2][3] |
| GTPγS Binding (Inverse Agonism) | Sf9 cell membranes expressing hC5aR | 5.7 ± 1.6 | [2][3] |
| Intracellular Ca2+ Mobilization | Differentiated U937 cells | 1.9 ± 0.11 | [2] |
| Oxidative Burst | Human Neutrophils | 1.1 | [1] |
| Degranulation | Human Neutrophils | 9.2 | [1] |
| Chemotaxis | Human Neutrophils | 1.1 | [1] |
Signaling Pathway
The C5a receptor is a G-protein coupled receptor (GPCR). Upon activation by C5a, it initiates a signaling cascade that leads to various cellular responses. This compound inhibits these downstream effects by preventing receptor activation.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit C5a-induced increases in intracellular calcium concentration. The human monocytic cell line U937, differentiated to a macrophage-like phenotype, is a suitable model as it endogenously expresses C5aR.[4][5]
Materials:
-
U937 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
This compound
-
Recombinant human C5a
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Protocol:
-
Cell Culture and Differentiation:
-
Culture U937 cells in RPMI-1640 supplemented with 10% FBS.
-
To differentiate, seed cells at 2 x 10^5 cells/well in a 96-well plate and treat with 100 ng/mL PMA for 48-72 hours.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells once with HBSS.
-
Load the cells with Fluo-4 AM (or another suitable calcium indicator) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of C5a (at a concentration that elicits a submaximal response, e.g., EC80, typically around 1-10 nM) into each well.
-
Immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (100% response) and no-stimulus control (0% response).
-
Generate a dose-response curve and calculate the IC50 value for this compound.
-
Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of neutrophils towards a C5a gradient.
Materials:
-
Freshly isolated human neutrophils
-
This compound
-
Recombinant human C5a
-
Chemotaxis chamber (e.g., Boyden chamber) with a 3-5 µm pore size membrane
-
HBSS with 0.1% BSA
-
Calcein-AM or other cell viability stain for quantification
Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.
-
Resuspend the purified neutrophils in HBSS with 0.1% BSA at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add HBSS with 0.1% BSA containing C5a (1-10 nM) to the lower wells of the chemotaxis chamber.
-
In a separate tube, pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for 15-30 minutes at room temperature.
-
Place the microporous membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane, and count them under a microscope.
-
Alternatively, quantify the migrated cells in the lower chamber by lysing them and measuring a fluorescent or luminescent viability marker (e.g., pre-labeling with Calcein-AM and measuring fluorescence).
-
-
Data Analysis:
-
Determine the number of migrated cells for each condition.
-
Normalize the data to the C5a-only control (100% migration) and the buffer-only control (basal migration).
-
Generate a dose-response curve and calculate the IC50 value for this compound.
-
Oxidative Burst Assay
This assay measures the production of reactive oxygen species (ROS) by neutrophils in response to C5a and its inhibition by this compound.
Materials:
-
Freshly isolated human neutrophils
-
This compound
-
Recombinant human C5a
-
Dihydrorhodamine 123 (DHR 123) or other ROS-sensitive probe
-
HBSS
-
96-well plate
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils as described in the chemotaxis assay protocol.
-
Resuspend cells in HBSS at 1-2 x 10^6 cells/mL.
-
-
Compound and Dye Incubation:
-
In a 96-well plate, add neutrophils and various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control.
-
Add DHR 123 to a final concentration of 1-5 µM.
-
Incubate for 15 minutes at 37°C.
-
-
Stimulation and Measurement:
-
Add C5a (10-100 nM) to stimulate the oxidative burst.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence of rhodamine 123 (the oxidized product of DHR 123) using a flow cytometer or fluorescence plate reader.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity for each sample.
-
Normalize the data to the C5a-only control (100% response) and the unstimulated control (0% response).
-
Generate a dose-response curve and calculate the IC50 value for this compound.
-
Degranulation Assay
This assay quantifies the release of granular enzymes (e.g., myeloperoxidase or elastase) from neutrophils upon C5a stimulation and its inhibition by this compound.
Materials:
-
Freshly isolated human neutrophils
-
This compound
-
Recombinant human C5a
-
Cytochalasin B
-
HBSS
-
Enzyme substrate for the specific granule content being measured (e.g., o-dianisidine for myeloperoxidase)
-
96-well plate
-
Spectrophotometer
Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils as previously described.
-
Resuspend in HBSS at 2-5 x 10^6 cells/mL.
-
-
Pre-incubation:
-
Pre-treat neutrophils with cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes at 37°C to enhance degranulation.
-
Add various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control and incubate for an additional 10 minutes.
-
-
Stimulation:
-
Add C5a (10-100 nM) to induce degranulation.
-
Incubate for 15-30 minutes at 37°C.
-
-
Measurement of Enzyme Activity:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Add the appropriate enzyme substrate and measure the change in absorbance over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of enzyme activity for each sample.
-
Normalize the data to the C5a-only control (100% degranulation) and the unstimulated control (basal degranulation).
-
Generate a dose-response curve and calculate the IC50 value for this compound.
-
Conclusion
This compound is a powerful research tool for investigating the role of the C5a/C5aR signaling axis. The protocols outlined above provide a framework for characterizing the inhibitory activity of this compound and similar compounds in key cell-based assays. Proper execution of these experiments will yield valuable insights into the compound's mechanism of action and its potential for therapeutic development in inflammatory diseases.
References
- 1. Inhibition of C5a-induced neutrophil chemotaxis and macrophage cytokine production in vitro by a new C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Coupling of the C5a receptor to Gi in U-937 cells and in cells transfected with C5a receptor cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
NDT 9513727: Application Notes and Protocols for In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
NDT 9513727 is a potent and selective inverse agonist of the human C5a receptor (C5aR), a key mediator of inflammation. As an orally bioavailable small molecule, this compound holds promise for the treatment of a variety of inflammatory diseases. These application notes provide detailed protocols for the use of this compound in preclinical animal models of C5a-induced neutropenia, a common method for evaluating the in vivo efficacy of C5aR antagonists. The provided information includes recommended dosages, administration routes, and comprehensive experimental procedures for gerbil and cynomolgus macaque models. Additionally, a detailed overview of the C5a receptor signaling pathway is presented to provide context for the mechanism of action of this compound.
Introduction
The complement system is a critical component of the innate immune response. Upon activation, the complement cascade generates several pro-inflammatory mediators, including the anaphylatoxin C5a. C5a exerts its effects by binding to the G protein-coupled C5a receptor (C5aR, also known as CD88), which is expressed on a wide range of immune cells, including neutrophils. The interaction of C5a with C5aR triggers a variety of cellular responses, such as chemotaxis, degranulation, and the production of reactive oxygen species, all of which contribute to the inflammatory response.
Dysregulation of the C5a/C5aR axis has been implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Consequently, the C5a receptor has emerged as an attractive therapeutic target for the development of novel anti-inflammatory drugs. This compound has been identified as a potent and orally bioavailable inverse agonist of the C5a receptor, effectively inhibiting C5a-mediated cellular responses.
Data Presentation
The following tables summarize the recommended dosages and key pharmacokinetic parameters of this compound in various animal models.
Table 1: Recommended Oral Dosages of this compound for In Vivo C5a-Induced Neutropenia Models
| Animal Model | Dosage Range (Oral) | Observed Effect |
| Mongolian Gerbil | 3 - 30 mg/kg | Significant and dose-dependent inhibition of hC5a-induced neutropenia.[1] |
| Cynomolgus Macaque | 10 mg/kg | 92% inhibition of hC5a-induced neutropenia.[2] |
Table 2: Pharmacokinetic Parameters of Orally Administered this compound
| Animal Model | Dose (Oral) | Bioavailability (%) | Cmax | T1/2 (h) |
| Rat | 50 mg/kg | 73% | 5.98 µM | 4.8 |
| Monkey | 25.2 mg/kg | 26% | 830 nM | 7.9 |
Signaling Pathway
The binding of C5a to its receptor, C5aR1, initiates a cascade of intracellular signaling events that are central to the pro-inflammatory response. This compound, as a C5aR1 inverse agonist, blocks these downstream signaling pathways.
Figure 1. C5a receptor signaling pathway and inhibition by this compound.
Experimental Protocols
The following are detailed protocols for inducing neutropenia with C5a and evaluating the efficacy of this compound in gerbils and cynomolgus macaques.
Protocol 1: C5a-Induced Neutropenia in Mongolian Gerbils
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Recombinant human C5a (hC5a)
-
Sterile saline
-
Male Mongolian gerbils (6-8 weeks old)
-
Oral gavage needles
-
Intravenous (IV) injection supplies
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Hematology analyzer
Procedure:
-
Animal Acclimation: Acclimate gerbils to the housing facility for at least one week prior to the experiment.
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 3, 10, and 30 mg/kg).
-
Administer this compound or vehicle to the gerbils via oral gavage. The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
-
-
C5a Challenge:
-
One hour after the administration of this compound or vehicle, administer recombinant human C5a (hC5a) via intravenous injection (e.g., into the tail vein). A typical dose of hC5a is 10 µg/kg, but this should be optimized in preliminary studies to induce a consistent and significant neutropenia.
-
-
Blood Collection:
-
Collect blood samples at baseline (before this compound administration) and at a predetermined time point after the C5a challenge (e.g., 5 minutes post-C5a injection, when the neutropenic effect is typically maximal).
-
Blood can be collected via a suitable method, such as retro-orbital bleeding or cardiac puncture (terminal procedure).
-
-
Analysis:
-
Determine the absolute neutrophil count for each blood sample using a hematology analyzer.
-
Calculate the percentage of neutropenia for each animal relative to its baseline neutrophil count.
-
Compare the degree of neutropenia between the vehicle-treated group and the this compound-treated groups to determine the inhibitory effect of the compound.
-
Protocol 2: C5a-Induced Neutropenia in Cynomolgus Macaques
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Recombinant human C5a (hC5a)
-
Sterile saline
-
Cynomolgus macaques (male or female, age- and weight-matched)
-
Oral gavage supplies
-
Intravenous (IV) catheter and injection supplies
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Hematology analyzer
Procedure:
-
Animal Acclimation and Catheterization: Acclimate the macaques to the experimental procedures. For ease of blood sampling, an indwelling catheter may be placed in a suitable vein (e.g., saphenous vein) prior to the study.
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a dose of 10 mg/kg).
-
Administer this compound or vehicle to the macaques via oral gavage.
-
-
C5a Challenge:
-
One hour after the administration of this compound or vehicle, administer recombinant human C5a (hC5a) via intravenous injection. A typical dose of hC5a is 10 µg/kg.
-
-
Blood Collection:
-
Collect blood samples at baseline (before this compound administration) and at various time points after the C5a challenge (e.g., 1, 5, 15, 30, and 60 minutes) to capture the full time-course of the neutropenic response.
-
-
Analysis:
-
Determine the absolute neutrophil count for each blood sample using a hematology analyzer.
-
Calculate the percentage change in neutrophil count from baseline for each time point.
-
Compare the neutropenic response between the vehicle-treated and this compound-treated animals to assess the efficacy of the compound.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound in a C5a-induced neutropenia model.
Figure 2. General experimental workflow for in vivo efficacy testing.
Conclusion
This compound is a valuable research tool for investigating the role of the C5a/C5aR axis in inflammatory processes. The protocols and data presented in these application notes provide a comprehensive guide for the in vivo evaluation of this compound in relevant animal models. The potent and oral activity of this compound makes it a promising candidate for further preclinical and clinical development as a novel anti-inflammatory therapeutic.
References
Application Notes and Protocols: NDT 9513727 in Models of C5a-Induced Neutropenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, can become dysregulated in various inflammatory diseases, leading to tissue damage. A key mediator of this inflammatory cascade is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects through the C5a receptor 1 (C5aR1, also known as CD88). Activation of C5aR1 on neutrophils triggers a range of responses, including chemotaxis, degranulation, and a transient neutropenia, making this receptor a compelling target for therapeutic intervention in inflammatory conditions.
NDT 9513727 is a novel, orally bioavailable small molecule that acts as a potent and selective inverse agonist of the human C5aR1.[1][2] Its ability to effectively inhibit C5a-stimulated responses in vitro and, crucially, to block C5a-induced neutropenia in preclinical in vivo models, positions it as a promising candidate for the treatment of a wide spectrum of inflammatory diseases.[1][2][3] These application notes provide a comprehensive overview of the preclinical data for this compound and detailed protocols for its evaluation in C5a-induced neutropenia models.
Mechanism of Action
This compound functions as an inverse agonist at the C5aR1, meaning it not only blocks the binding of the endogenous ligand C5a but also reduces the basal, constitutive activity of the receptor.[2] This mechanism involves binding to an allosteric site on the receptor, distinct from the C5a binding site, which stabilizes an inactive conformation of C5aR1.[4] This mode of action effectively dampens the downstream signaling cascades initiated by C5a, including G-protein activation, calcium mobilization, and ultimately, neutrophil activation and recruitment.
References
- 1. Identification and characterization of this compound [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Low Molecular Weight Complement Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Application of NDT 9513727 in Chemotaxis Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NDT 9513727 is a potent, selective, and orally bioavailable small-molecule inverse agonist of the human C5a receptor (C5aR), also known as C5AR1.[1] The complement component C5a is a powerful chemoattractant involved in a wide range of inflammatory and immune responses. By binding to C5aR on the surface of immune cells, such as neutrophils, monocytes, and macrophages, C5a triggers a signaling cascade that leads to directed cell migration, or chemotaxis, towards the site of inflammation. This compound effectively blocks these C5a-induced cellular responses, making it a valuable tool for studying the role of the C5a-C5aR axis in various physiological and pathological processes. This document provides detailed application notes and protocols for utilizing this compound in chemotaxis assays.
Mechanism of Action: Inhibition of C5a-Mediated Chemotaxis
This compound functions as an inverse agonist at the C5a receptor.[1][2] Unlike a neutral antagonist that only blocks agonist binding, an inverse agonist can reduce the basal activity of the receptor in the absence of an agonist. In the context of C5a-mediated chemotaxis, this compound inhibits the signaling cascade initiated by C5a binding to its G protein-coupled receptor, C5aR. This inhibition prevents the downstream events necessary for cell migration, including G-protein activation, calcium mobilization, and cytoskeletal rearrangement.
Signaling Pathway of C5a-Induced Chemotaxis and Inhibition by this compound
References
Application Notes and Protocols for NDT 9513727: A Potent Inhibitor of Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
NDT 9513727 is a novel, potent, and selective small-molecule inverse agonist of the human C5a receptor (C5aR).[1] The C5a receptor, a G-protein coupled receptor (GPCR), plays a crucial role in the inflammatory response.[1] Upon binding of its ligand, C5a, the receptor triggers a signaling cascade that results in various cellular responses, including a rapid increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in numerous physiological processes. This compound effectively inhibits this C5a-induced calcium mobilization, making it a valuable tool for studying C5aR signaling and a potential therapeutic agent for inflammatory diseases.[1][2]
These application notes provide a summary of the inhibitory activity of this compound on calcium mobilization and other C5aR-mediated responses, along with a detailed protocol for a typical in vitro calcium mobilization assay.
Data Presentation
The inhibitory potency of this compound has been characterized in various functional assays. The following table summarizes the key quantitative data.
| Assay Type | Cell Type/System | Ligand/Stimulus | IC₅₀ (nM) | Reference |
| Calcium (Ca²⁺) Mobilization | Dibutyryl cAMP differentiated U937 cells | Recombinant human C5a (rhC5a) | 1.9 ± 0.11 | [2] |
| GTP[³⁵S] Binding (Antagonist Mode) | Sf9 cell membranes expressing hC5aR, Gαi2, Gβ1, and Gγ2 | 10 nM human C5a (hC5a) | 9.2 ± 0.9 | [2][3] |
| GTP[³⁵S] Binding (Inverse Agonist Mode) | Sf9 cell membranes expressing hC5aR, Gαi2, Gβ1, and Gγ2 | Basal activity | 5.7 ± 1.6 | [2][3] |
| Radioligand Binding | Not specified | [¹²⁵I]C5a | 11.6 ± 1.0 | [2] |
| Oxidative Burst | Not specified | C5a | 1.1 - 9.2 | [1][2] |
| Degranulation | Not specified | C5a | 1.1 - 9.2 | [1][2] |
| CD11b Expression | Not specified | C5a | 1.1 - 9.2 | [1][2] |
| Chemotaxis | Not specified | C5a | 1.1 - 9.2 | [1][2] |
Signaling Pathway
This compound acts as an inverse agonist at the C5a receptor, a Class A GPCR. The canonical signaling pathway leading to calcium mobilization upon C5a binding is as follows:
-
Ligand Binding: The inflammatory anaphylatoxin C5a binds to the C5aR.
-
GPCR Activation: This binding event induces a conformational change in the C5aR, leading to its activation.
-
G-Protein Coupling: The activated C5aR couples to and activates heterotrimeric G-proteins, particularly those of the Gαi and Gαq families.
-
Effector Modulation:
-
Gαq pathway: The activated Gαq subunit stimulates phospholipase C (PLC).
-
PLC Activation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
-
Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.
-
Cellular Response: The resulting increase in intracellular Ca²⁺ concentration activates various downstream signaling pathways, leading to cellular responses such as degranulation, chemotaxis, and the production of reactive oxygen species.
This compound inhibits this cascade by binding to the C5aR and stabilizing it in an inactive conformation, thereby preventing C5a-induced G-protein activation and subsequent calcium mobilization. As an inverse agonist, this compound can also reduce the basal, ligand-independent activity of the receptor.[2][3]
References
- 1. Identification and characterization of this compound [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for Mast Cell Degranulation Inhibitors using NDT 9513727 as a Control
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Mast cell degranulation is a critical event in the inflammatory response, particularly in allergic reactions. The release of pre-formed mediators, such as histamine and proteases, from mast cell granules contributes significantly to the symptoms of allergies and other inflammatory diseases. The complement component 5a (C5a) is a potent anaphylatoxin that can trigger mast cell degranulation through its receptor, C5aR. This application note provides a detailed protocol for a cell-based degranulation assay to screen for inhibitors of C5a-mediated mast cell degranulation. The protocol utilizes the well-characterized C5aR inverse agonist, NDT 9513727, as a positive control for inhibition.[1][2] The assay measures the release of the granular enzyme β-hexosaminidase as a quantitative indicator of degranulation.
Introduction
Mast cells are key effector cells of the innate immune system.[3] Upon activation by various stimuli, including allergens cross-linking IgE bound to the high-affinity IgE receptor (FcεRI) or by anaphylatoxins like C5a, mast cells undergo degranulation.[3] This process involves the fusion of intracellular granules with the plasma membrane, releasing a host of pro-inflammatory mediators. The C5a receptor (C5aR), a G protein-coupled receptor, is a promising therapeutic target for a range of inflammatory conditions.[2]
This compound is a small molecule, orally bioavailable, and selective inverse agonist of the human C5aR.[2] It has been demonstrated to potently inhibit C5a-stimulated responses, including degranulation in various cell types.[1][2] In C5a-stimulated U937 cells, this compound blocks the degranulation response with an IC50 of 7.1 nM. This makes this compound an excellent control compound for assays aimed at identifying novel inhibitors of the C5a-C5aR signaling axis.
This application note details a robust and reproducible 96-well plate-based colorimetric assay to measure mast cell degranulation. The protocol is optimized for the rat basophilic leukemia cell line RBL-2H3, which is a widely used model for mast cell studies.[3] The assay involves stimulating the cells with C5a in the presence and absence of test compounds, with this compound serving as a benchmark inhibitor.
Signaling Pathway
Caption: C5aR signaling pathway leading to degranulation and inhibition by this compound.
Experimental Workflow
Caption: Workflow for the C5a-induced degranulation assay.
Materials and Reagents
-
RBL-2H3 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human C5a
-
This compound
-
Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM Glucose, 20 mM HEPES, pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate buffer (0.1 M, pH 4.5)
-
Stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0)
-
Triton X-100
-
96-well flat-bottom cell culture plates
-
Microplate reader
Experimental Protocol
1. Cell Culture and Seeding
1.1. Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. 1.2. Seed the cells into a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium. 1.3. Incubate the plate overnight at 37°C.
2. Compound Treatment and Stimulation
2.1. The next day, gently wash the cells twice with 100 µL of pre-warmed Tyrode's Buffer. 2.2. Prepare serial dilutions of this compound and test compounds in Tyrode's Buffer. 2.3. Add 50 µL of the compound dilutions to the appropriate wells. For control wells, add 50 µL of Tyrode's Buffer. 2.4. Incubate the plate at 37°C for 30 minutes. 2.5. Prepare a 2X working solution of C5a in Tyrode's Buffer. The final concentration of C5a should be determined empirically, but a starting point of 10 nM is recommended. 2.6. Add 50 µL of the 2X C5a solution to all wells except for the "unstimulated" and "total release" control wells. Add 50 µL of Tyrode's Buffer to these wells. 2.7. Incubate the plate at 37°C for 45 minutes.[4]
3. Measurement of β-Hexosaminidase Release
3.1. To stop the degranulation, place the plate on ice for 10 minutes. 3.2. Centrifuge the plate at 400 x g for 5 minutes at 4°C. 3.3. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. 3.4. To the "total release" wells, add 50 µL of 0.5% Triton X-100 in Tyrode's Buffer to lyse the cells. Mix well and then transfer 50 µL of the lysate to the new plate. 3.5. Prepare the β-hexosaminidase substrate solution by dissolving pNAG in 0.1 M citrate buffer (pH 4.5) to a final concentration of 1.3 mg/mL. 3.6. Add 50 µL of the substrate solution to each well of the new plate containing the supernatants and lysates. 3.7. Incubate the plate at 37°C for 1 hour. 3.8. Stop the enzymatic reaction by adding 150 µL of stop solution to each well. 3.9. Read the absorbance at 405 nm using a microplate reader.
4. Data Analysis
4.1. Calculate the percentage of degranulation for each well using the following formula:
% Degranulation = [(Absorbance of sample - Absorbance of unstimulated control) / (Absorbance of total release - Absorbance of unstimulated control)] x 100
4.2. Plot the % degranulation against the concentration of the test compounds and this compound. 4.3. Determine the IC50 values for each compound by fitting the data to a four-parameter logistic curve.
Data Presentation
The following table shows representative data for the inhibition of C5a-induced degranulation by this compound.
| This compound (nM) | % Degranulation (Mean ± SD) | % Inhibition |
| 0 (C5a only) | 85.2 ± 5.6 | 0 |
| 0.1 | 78.9 ± 4.9 | 7.4 |
| 1 | 65.4 ± 3.8 | 23.2 |
| 10 | 42.1 ± 2.5 | 50.6 |
| 100 | 15.7 ± 1.9 | 81.6 |
| 1000 | 5.3 ± 0.8 | 93.8 |
IC50 for this compound: ~7-12 nM, consistent with published data.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in unstimulated wells | Cell stress or death | Handle cells gently during washing steps. Ensure Tyrode's Buffer is at 37°C. Check cell viability. |
| Low signal in C5a-stimulated wells | Inactive C5a | Use a fresh stock of C5a and titrate to determine the optimal concentration. |
| Low cell number | Ensure accurate cell counting and seeding. | |
| High variability between replicate wells | Inconsistent pipetting | Use calibrated pipettes and ensure proper mixing of reagents. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
Conclusion
This application note provides a comprehensive protocol for a mast cell degranulation assay suitable for screening and characterizing inhibitors of the C5a-C5aR pathway. The use of this compound as a positive control ensures the validity and reliability of the assay. This method can be readily adapted for high-throughput screening in drug discovery programs targeting inflammatory and allergic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of this compound [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
Application Notes and Protocols for NDT 9513727 in the Study of Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NDT 9513727 is a potent, selective, and orally bioavailable small-molecule inverse agonist of the human C5a receptor (C5aR, CD88). The complement component C5a is a powerful pro-inflammatory mediator implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By blocking the C5aR, this compound offers a targeted therapeutic strategy to mitigate the inflammatory cascade driven by C5a. These application notes provide a summary of the known in vitro and in vivo activities of this compound and detailed protocols for its potential application in relevant preclinical autoimmune disease models.
A critical consideration for the preclinical evaluation of this compound is its species selectivity. The compound has been shown to be potent at the human and cynomolgus macaque C5aR but lacks significant activity at the C5aR of lower species such as rodents and canines. Therefore, preclinical efficacy studies in traditional rodent models of autoimmune diseases are not feasible. This necessitates the use of non-human primate (NHP) models, which are immunologically closer to humans, for in vivo evaluation.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the in vitro potency of this compound in various functional assays.
| Assay Type | Cell Type/System | Readout | IC50 (nM) | Reference |
| Radioligand Binding | Human Neutrophils | Displacement of [125I]C5a | 11.6 | [1] |
| GTPγS Binding | Sf9 cells expressing hC5aR | Inhibition of C5a-stimulated GTPγS binding | 9.2 | [1] |
| Calcium Mobilization | U937 Cells | Inhibition of C5a-induced Ca2+ flux | 1.9 | [2] |
| Oxidative Burst | Human Neutrophils | Inhibition of C5a-induced superoxide production | 1.1 | [1] |
| Degranulation | Human Neutrophils | Inhibition of C5a-induced elastase release | 2.5 | [1] |
| CD11b Expression | Human Neutrophils | Inhibition of C5a-induced CD11b upregulation | 4.3 | [1] |
| Chemotaxis | Human Neutrophils | Inhibition of C5a-induced cell migration | 9.2 | [1] |
In Vivo Activity of this compound
This compound has been shown to effectively inhibit C5a-induced neutropenia in gerbils and cynomolgus macaques, demonstrating its in vivo target engagement.[1]
Signaling Pathway
The binding of the pro-inflammatory anaphylatoxin C5a to its G protein-coupled receptor, C5aR, triggers a cascade of intracellular signaling events. This leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species, all of which contribute to inflammation. This compound, as a C5aR inverse agonist, competitively binds to the receptor and prevents C5a-mediated signaling, thereby attenuating the inflammatory response.
Caption: C5aR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Given the species specificity of this compound, the following protocols are proposed for its evaluation in cynomolgus macaque models of autoimmune diseases.
Protocol 1: C5a-Induced Neutropenia in Cynomolgus Macaques
This protocol is designed to confirm the in vivo target engagement and pharmacodynamic activity of this compound.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Recombinant human C5a (rhC5a)
-
Saline solution
-
Adult cynomolgus macaques (Macaca fascicularis)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Hematology analyzer
Procedure:
-
Animal Acclimatization: Acclimate healthy, adult cynomolgus macaques to the housing conditions for at least one week prior to the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample from each animal for a complete blood count (CBC).
-
This compound Administration: Administer this compound orally at the desired dose(s) (e.g., 1, 3, 10 mg/kg) or vehicle to the respective groups of animals.
-
C5a Challenge: At a predetermined time point after this compound administration (e.g., 1 hour), administer a bolus intravenous injection of rhC5a (e.g., 10 µg/kg) to induce transient neutropenia.
-
Serial Blood Sampling: Collect blood samples at multiple time points post-C5a challenge (e.g., 5, 15, 30, 60, and 120 minutes) for CBC analysis.
-
Data Analysis: Analyze the neutrophil counts at each time point. Calculate the percentage change from baseline and compare the nadir of neutropenia and the recovery kinetics between the vehicle and this compound-treated groups.
Caption: Experimental workflow for C5a-induced neutropenia model.
Protocol 2: Collagen-Induced Arthritis (CIA) in Cynomolgus Macaques
This protocol outlines a potential study design to evaluate the therapeutic efficacy of this compound in a primate model of rheumatoid arthritis.
Materials:
-
This compound
-
Vehicle for this compound
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Adult cynomolgus macaques
-
Calipers for joint measurement
-
X-ray imaging equipment
-
ELISA kits for inflammatory markers (e.g., CRP, IL-6) and anti-collagen antibodies
Procedure:
-
Induction of Arthritis:
-
Monitoring of Disease Progression:
-
Monitor animals daily for clinical signs of arthritis (e.g., joint swelling, redness, and lameness).
-
Score the severity of arthritis using a validated clinical scoring system.
-
Measure joint diameter weekly using calipers.
-
Perform radiographic imaging of the joints at baseline and at the end of the study to assess joint damage.
-
Collect blood samples weekly to measure inflammatory markers and anti-collagen antibody titers.
-
-
This compound Treatment:
-
Initiate treatment with this compound or vehicle upon the onset of clinical signs of arthritis (therapeutic regimen) or on the day of the first immunization (prophylactic regimen).
-
Administer this compound orally once or twice daily at the desired dose(s).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the animals and collect joint tissues for histological analysis of inflammation, cartilage degradation, and bone erosion.
-
Compare the clinical scores, joint measurements, radiographic scores, biomarker levels, and histological findings between the vehicle and this compound-treated groups.
-
Caption: Experimental workflow for the CIA model in cynomolgus macaques.
Conclusion
This compound is a potent C5aR inverse agonist with a species selectivity profile that necessitates the use of non-human primate models for in vivo efficacy testing in the context of autoimmune diseases. The provided protocols for C5a-induced neutropenia and collagen-induced arthritis in cynomolgus macaques offer a framework for the preclinical evaluation of this compound. Successful demonstration of efficacy in these models would provide strong support for its clinical development as a novel therapeutic for a range of autoimmune and inflammatory disorders.
References
Investigating Neuroinflammation with NDT 9513727: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. The complement system, a key player in innate immunity, and specifically the C5a-C5a receptor (C5aR) axis, has been identified as a significant contributor to the inflammatory cascade within the central nervous system. NDT 9513727 has emerged as a potent and selective small-molecule inverse agonist of the human C5aR.[1] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound in the context of neuroinflammation. It includes summaries of its in vitro and in vivo efficacy, detailed experimental procedures, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The complement fragment C5a is a powerful pro-inflammatory mediator. Its binding to the C5a receptor (C5aR), a G protein-coupled receptor, on various immune cells, including microglia and astrocytes in the brain, triggers a cascade of inflammatory responses. These include chemotaxis, degranulation, and the production of reactive oxygen species and pro-inflammatory cytokines, all of which contribute to neuronal damage. Specific antagonism of the C5aR presents a promising therapeutic strategy to mitigate neuroinflammation without compromising the protective aspects of the immune system.[1]
This compound, chemically known as N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine, is an orally bioavailable C5aR inverse agonist.[1] It has been shown to effectively inhibit C5a-stimulated responses in various cell types and has demonstrated efficacy in in vivo models of inflammation.[1][2] These properties make this compound a valuable tool for studying the role of the C5a-C5aR axis in neuroinflammatory processes and for the development of novel therapeutics.
Data Presentation
The following table summarizes the in vitro potency of this compound in various functional assays.
| Assay Type | Cell Type/System | Parameter Measured | IC50 (nM) |
| Radioligand Binding | Membranes from various cell types | Displacement of [125I]C5a | 11.6[1][2] |
| GTPγS Binding | Sf9 cell membranes expressing hC5aR | Inhibition of C5a-stimulated GTPγS binding | 9.2[1][2][3] |
| Calcium Mobilization | Dibutyryl cAMP differentiated U937 cells | Inhibition of C5a-stimulated Ca2+ mobilization | 1.9[2] |
| Oxidative Burst | Various cell types | Inhibition of C5a-stimulated oxidative burst | 1.1 - 9.2[1][2] |
| Degranulation | Various cell types | Inhibition of C5a-stimulated degranulation | 1.1 - 9.2[1][2] |
| CD11b Expression | Various cell types | Inhibition of C5a-stimulated CD11b expression | 1.1 - 9.2[1][2] |
| Chemotaxis | Various cell types | Inhibition of C5a-stimulated chemotaxis | 1.1 - 9.2[1][2] |
Signaling Pathway
The binding of C5a to its receptor, C5aR, activates intracellular signaling cascades that are central to the inflammatory response. This compound acts as an inverse agonist, not only blocking the action of C5a but also reducing the basal activity of the receptor.
Figure 1: C5aR signaling and the inhibitory action of this compound.
Experimental Protocols
In Vitro: C5aR Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the C5a receptor.
Materials:
-
Cell membranes expressing the human C5a receptor
-
[125I]C5a (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 25 µL of binding buffer (for total binding), 25 µL of a high concentration of unlabeled C5a (for non-specific binding), or 25 µL of the this compound dilution.
-
Add 25 µL of [125I]C5a to each well.
-
Add 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound.
Figure 2: Workflow for the C5aR radioligand binding assay.
In Vitro: GTPγS Binding Assay
Objective: To assess the functional activity of this compound as an inverse agonist at the C5aR.
Materials:
-
Sf9 cell membranes co-expressing human C5aR and G-proteins (Gαi2, Gβ1, Gγ2)
-
[35S]GTPγS (radioligand)
-
This compound
-
Recombinant human C5a
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µg/mL saponin, pH 7.4)
-
GDP
Protocol:
-
Prepare serial dilutions of this compound and C5a in assay buffer.
-
In a 96-well plate, add assay buffer, membranes, and GDP.
-
Add this compound or C5a to the appropriate wells. To test for inverse agonism, add this compound in the absence of C5a. To test for antagonism, pre-incubate with this compound before adding C5a.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the bound radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 (for inverse agonism/antagonism) or EC50 (for agonism) values. This compound's ability to decrease the basal GTPγS binding demonstrates its inverse agonist activity.[2][3]
In Vitro: Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on C5a-induced intracellular calcium release.
Materials:
-
U937 cells (differentiated with dibutyryl cAMP) or other suitable cells expressing C5aR
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
Recombinant human C5a
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Pluronic F-127
Protocol:
-
Culture and differentiate U937 cells.
-
Load the cells with the calcium indicator dye in HBSS, often with Pluronic F-127 to aid in dye loading.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in HBSS and place them in a fluorometer cuvette or a 96-well plate compatible with a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add this compound at various concentrations and incubate for a short period.
-
Stimulate the cells with a fixed concentration of C5a (typically the EC80).
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Calculate the inhibition of the C5a-induced calcium response by this compound to determine its IC50.
In Vivo: C5a-Induced Neutropenia Model
Objective: To evaluate the in vivo efficacy of this compound in blocking a C5a-mediated physiological response.
Animals:
Materials:
-
This compound
-
Recombinant human C5a
-
Vehicle for drug administration (e.g., appropriate solvent for oral gavage)
-
Anesthetic
-
Blood collection supplies (e.g., EDTA tubes)
-
Hematology analyzer
Protocol:
-
Fast the animals overnight.
-
Administer this compound or vehicle orally at a predetermined time before the C5a challenge.
-
At the time of the challenge, collect a baseline blood sample.
-
Administer C5a intravenously.
-
Collect blood samples at various time points after C5a administration (e.g., 1, 5, 15, 30 minutes).
-
Analyze the blood samples for total white blood cell and neutrophil counts using a hematology analyzer.
-
C5a induces a rapid and transient neutropenia. The efficacy of this compound is determined by its ability to inhibit this C5a-induced drop in neutrophil count.
-
Plot the neutrophil count over time for each treatment group and calculate the percent inhibition of neutropenia.
Figure 3: Workflow for the in vivo C5a-induced neutropenia model.
Conclusion
This compound is a powerful research tool for elucidating the role of the C5a-C5aR axis in neuroinflammation. The protocols outlined in this document provide a framework for characterizing the pharmacological properties of this compound and for investigating its therapeutic potential in various in vitro and in vivo models. The provided data and workflows are intended to assist researchers in designing and executing experiments aimed at understanding and targeting neuroinflammatory pathways.
References
- 1. Identification and characterization of this compound [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing NDT 9513727 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing NDT 9513727 in cell culture experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and competitive inverse agonist for the human C5a receptor 1 (C5aR1), also known as CD88.[1][2] As an inverse agonist, it not only blocks the binding of the inflammatory anaphylatoxin C5a to C5aR1 but also reduces the receptor's basal signaling activity.[3] This inhibits downstream cellular responses mediated by C5a, such as intracellular calcium mobilization, oxidative burst, degranulation, and chemotaxis.[1][3]
Q2: What is the typical effective concentration range for this compound in cell culture?
A2: this compound is highly potent, with reported half-maximal inhibitory concentrations (IC50) in the low nanomolar range. For most functional assays, such as inhibiting C5a-stimulated calcium mobilization or chemotaxis, the effective concentration is typically between 1 nM and 20 nM.[1][3] However, the optimal concentration will be specific to your cell type and experimental conditions, so a dose-response experiment is always recommended.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents. For cell culture applications, preparing a high-concentration stock solution in sterile, anhydrous DMSO is recommended. For example, a 10 mM stock solution can be prepared and stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is non-toxic to your cells, typically below 0.1%.[5]
Q4: Is this compound stable in cell culture media?
A4: While specific stability data for this compound in various cell culture media is not extensively published, the stability of any small molecule in media can be influenced by temperature (37°C), pH, and interactions with media components like serum or amino acids.[5][6][7] It is best practice to prepare fresh dilutions of this compound in your culture medium for each experiment. For long-term experiments, it is advisable to perform a stability study. A general protocol for assessing stability is provided in the "Experimental Protocols" section.
Quantitative Data Summary
The potency of this compound has been characterized across various functional assays. The following table summarizes the reported IC50 values.
| Assay Type | Cell Type / System | IC50 Value (nM) |
| C5a-stimulated Ca2+ Mobilization | Dibutyryl cAMP differentiated U937 cells | 1.9 ± 0.11 |
| C5a-stimulated GTP[35S] Binding | Sf9 cell membranes expressing hC5aR | 9.2 ± 0.9 |
| Basal GTP[35S] Binding (Inverse Agonism) | Sf9 cell membranes expressing hC5aR | 5.7 ± 1.6 |
| [125I]C5a Radioligand Binding | Not specified | 11.6 ± 1.0 |
| General C5a-stimulated Responses | Various cell types | 1.1 to 9.2 |
Data compiled from Brodbeck et al. (2008).[1][3]
Signaling Pathway
The diagram below illustrates the signaling pathway of the C5a receptor (C5aR1) and the inhibitory action of this compound. Upon binding of C5a, C5aR1 activates intracellular G-proteins (primarily Gαi), leading to a cascade of events including the activation of Phospholipase C (PLC), which generates IP3 and DAG. IP3 triggers the release of intracellular calcium stores. This compound acts as an inverse agonist, blocking this cascade and reducing basal receptor activity.
Troubleshooting Guides
This section addresses potential issues that may arise when optimizing this compound concentration.
Experimental Protocols
Below are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: Calcium Mobilization Assay
This protocol outlines a method to measure the inhibition of C5a-induced intracellular calcium release by this compound using a fluorescent calcium indicator like Fluo-4 AM.[8]
Methodology:
-
Cell Preparation: Seed cells known to express C5aR1 (e.g., U937 or HEK293-hC5aR1) into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer the next day.
-
Dye Loading: The following day, remove the culture medium and wash cells gently with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) as per the manufacturer's instructions, typically involving a 30-60 minute incubation at 37°C.
-
Wash and Pre-incubation: Wash the cells twice with HBSS to remove extracellular dye. Add HBSS back to the wells. Add serial dilutions of this compound (and a vehicle control, e.g., 0.1% DMSO) to the wells and incubate for 15-30 minutes at 37°C.
-
Assay Measurement: Place the plate into a fluorescence plate reader equipped with an injector. Measure the baseline fluorescence for 15-20 seconds. Inject a pre-determined concentration of C5a (typically the EC80 concentration to ensure a robust signal) into the wells.
-
Data Acquisition: Immediately after injection, measure the fluorescence intensity kinetically for 2-5 minutes.
-
Analysis: The increase in fluorescence corresponds to the intracellular calcium flux. Determine the peak fluorescence signal for each well. Calculate the percentage inhibition of the C5a response by this compound at each concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Chemotaxis Assay
This protocol describes how to assess the inhibitory effect of this compound on C5a-mediated cell migration using a transwell assay system.
Methodology:
-
Cell Preparation: Grow cells (e.g., neutrophils, monocytes, or a suitable cell line) and harvest. Resuspend the cells in serum-free or low-serum medium at a concentration of 1-2 x 10^6 cells/mL. Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add serum-free medium containing C5a as a chemoattractant to the lower chambers of a transwell plate (e.g., with 5 µm pores). Add medium without C5a to control wells.
-
Cell Migration: Carefully add the pre-incubated cell suspension to the upper chamber (the transwell insert).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for migration (e.g., 1-3 hours, requires optimization).
-
Quantification: After incubation, remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent DNA-binding dye (e.g., CyQuant) or by direct cell counting.
-
Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Protocol 3: Assessing Stability in Cell Culture Media
This protocol provides a general framework to determine the stability of this compound in your specific cell culture medium.[5][6]
Methodology:
-
Preparation: Prepare your complete cell culture medium (e.g., RPMI + 10% FBS). Pre-warm the medium to 37°C.
-
Incubation: Spike the pre-warmed medium with this compound from a concentrated DMSO stock to achieve the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is consistent and low (<0.1%).
-
Time Points: Aliquot the spiked medium into sterile tubes and place them in a 37°C cell culture incubator.
-
Sampling: At various time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot. The T=0 sample should be taken immediately after spiking. Immediately process or freeze the samples at -80°C to halt any further degradation.
-
Sample Analysis: Analyze the concentration of the remaining this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. A compound is often considered stable if >80% remains at the end of the experimental period.
References
- 1. Identification and characterization of this compound [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Potential off-target effects of NDT 9513727
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving NDT 9513727, a potent and selective inverse agonist of the C5a receptor (C5aR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule, orally bioavailable, selective, and potent inverse agonist of the human C5a receptor (C5aR), also known as CD88.[1] As an inverse agonist, it not only blocks the binding of the agonist C5a but also reduces the basal, constitutive activity of the receptor. This leads to the inhibition of C5a-stimulated downstream signaling pathways.
Q2: What is the reported potency of this compound in functional assays?
A2: this compound has been shown to inhibit various C5a-stimulated responses with high potency. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range for several key cellular functions.[1] Please refer to the data tables below for specific values.
Q3: Is there any information on the off-target effects of this compound?
A3: Publicly available data on the screening of this compound against a broad panel of off-target proteins (e.g., other GPCRs, kinases, ion channels) is limited. However, studies have highlighted its high selectivity for primate and gerbil C5aR over rodent (rat, mouse) and canine C5aR, where it shows no detectable activity. While peptide-based C5aR antagonists have been associated with off-target activities, the selectivity profile of small molecules like this compound is a critical aspect of their therapeutic potential. Researchers should consider performing their own off-target profiling to ensure the specificity of their experimental findings.
Q4: Has this compound been evaluated in clinical trials?
A4: Based on a thorough search of publicly available clinical trial registries, there is no evidence to suggest that this compound has entered human clinical trials.
Q5: What is the C5a receptor signaling pathway that this compound inhibits?
A5: The C5a receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi proteins. Upon activation by C5a, it initiates a signaling cascade involving the inhibition of adenylyl cyclase, activation of phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, and mobilization of intracellular calcium. These pathways collectively regulate inflammatory responses such as chemotaxis, degranulation, and cytokine release. This compound, as an inverse agonist, suppresses this signaling cascade.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in in-vitro functional assays.
-
Possible Cause 1: Cell line variability.
-
Troubleshooting Tip: Ensure consistent cell passage number and health. C5aR expression levels can vary with prolonged culture. Regularly check receptor expression levels via flow cytometry or qPCR.
-
-
Possible Cause 2: Reagent quality and preparation.
-
Troubleshooting Tip: Use freshly prepared, high-quality reagents. Ensure accurate serial dilutions of this compound and C5a. Validate the activity of your C5a stock.
-
-
Possible Cause 3: Assay conditions.
-
Troubleshooting Tip: Optimize incubation times, temperature, and cell density for your specific assay. Refer to the detailed experimental protocols below for guidance.
-
Problem 2: Unexpected or off-target effects observed in cellular or animal models.
-
Possible Cause 1: Lack of specificity data.
-
Troubleshooting Tip: As comprehensive off-target screening data for this compound is not publicly available, consider that the observed effects might be due to interactions with other cellular targets.
-
-
Possible Cause 2: Species-specific activity.
-
Troubleshooting Tip: this compound is reported to be inactive against rodent and canine C5aR. Ensure your experimental model expresses a primate or gerbil C5aR ortholog if you intend to study its on-target effects.
-
-
Possible Cause 3: Use of appropriate controls.
-
Troubleshooting Tip: Include a structurally distinct C5aR antagonist as a control to confirm that the observed effects are mediated through C5aR blockade. Also, use a vehicle control to account for any effects of the solvent.
-
Quantitative Data
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Type/System | IC50 (nM) |
| C5a Competition Radioligand Binding | Human Neutrophil Membranes | 11.6 |
| GTPγS Binding (Antagonist Mode) | Sf9 cell membranes expressing hC5aR | 9.2 |
| Ca2+ Mobilization | Differentiated U937 cells | 1.9 |
| Chemotaxis | Human Neutrophils | 1.1 |
| Oxidative Burst | Human Neutrophils | 2.0 |
| Degranulation (Elastase Release) | Human Neutrophils | 2.5 |
| CD11b Upregulation | Human Neutrophils | 3.3 |
Data summarized from Brodbeck et al., J Pharmacol Exp Ther, 2008.[1]
Experimental Protocols
GTPγS Binding Assay
This protocol is a general guideline for measuring the ability of this compound to inhibit C5a-stimulated [35S]GTPγS binding to cell membranes expressing C5aR.
-
Membrane Preparation: Prepare membranes from cells recombinantly expressing human C5aR (e.g., Sf9 or HEK293 cells).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, pH 7.4.
-
Procedure: a. In a 96-well plate, add 50 µL of assay buffer containing cell membranes (5-10 µg protein/well). b. Add 25 µL of this compound at various concentrations. c. Add 25 µL of C5a at a concentration that gives 80% of the maximal response (EC80). d. Pre-incubate for 15 minutes at 30°C. e. Initiate the binding reaction by adding 25 µL of [35S]GTPγS (final concentration ~0.5 nM). f. Incubate for 60 minutes at 30°C with gentle shaking. g. Terminate the reaction by rapid filtration through a glass fiber filter plate. h. Wash the filters with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4). i. Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This protocol outlines a method to assess the inhibitory effect of this compound on C5a-induced calcium release in cells expressing C5aR.
-
Cell Preparation: Plate cells (e.g., U937 or HEK293-C5aR) in a 96-well black, clear-bottom plate and allow them to adhere.
-
Dye Loading: a. Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C. b. Wash the cells to remove excess dye.
-
Procedure: a. Place the plate in a fluorescence plate reader (e.g., FLIPR). b. Add this compound at various concentrations and incubate for 10-15 minutes. c. Establish a baseline fluorescence reading. d. Inject C5a (at its EC80 concentration) and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50.
Neutrophil Chemotaxis Assay
This protocol describes a method to evaluate the effect of this compound on C5a-induced neutrophil migration using a Boyden chamber or similar transwell system.
-
Neutrophil Isolation: Isolate human neutrophils from the fresh blood of healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Assay Setup: a. Place transwell inserts (typically with a 3-5 µm pore size) into the wells of a 24-well plate. b. In the lower chamber, add assay medium (e.g., RPMI with 0.5% BSA) containing C5a as the chemoattractant. c. Pre-incubate the isolated neutrophils with various concentrations of this compound for 15-30 minutes at 37°C. d. Add the pre-incubated neutrophils to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Quantification of Migration: a. Remove the transwell inserts. b. Quantify the number of migrated cells in the lower chamber. This can be done by cell counting with a hemocytometer, or by using a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence.
-
Data Analysis: Determine the percentage of inhibition of chemotaxis for each concentration of this compound and calculate the IC50 value.
Visualizations
Caption: C5a Receptor Signaling Pathway Inhibition by this compound.
References
Troubleshooting inconsistent results with NDT 9513727
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NDT 9513727, a potent, orally bioavailable inverse agonist of the human C5a receptor (C5aR).[1] This guide is intended for researchers, scientists, and drug development professionals to address common issues that may arise during experiments and to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule, selective, and potent inverse agonist of the human C5a receptor (C5aR).[1] It functions by binding to the C5aR and reducing its basal signaling activity, a characteristic of inverse agonism. It competitively antagonizes C5a-stimulated responses.[2]
Q2: What are the typical IC50 values for this compound in functional assays?
A2: The IC50 values for this compound can vary depending on the specific assay and cell type used. Reported values range from 1.1 to 9.2 nM in various C5a-stimulated functional assays, including GTP binding, Ca2+ mobilization, oxidative burst, degranulation, and chemotaxis.[1][2] In C5a competition radioligand binding experiments, the IC50 is approximately 11.6 nM.[1][2]
Q3: Is this compound species-specific?
A3: Yes, this compound is highly selective for primate and gerbil C5a receptors. It has been shown to have no detectable activity for rat, mouse, or canine C5aR.[3]
Q4: How should I store and handle this compound?
A4: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, use an appropriate solvent such as DMSO. It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Q5: Can this compound be used in in-vivo studies?
A5: Yes, this compound is orally bioavailable and has been shown to be effective in in-vivo models, such as inhibiting C5a-induced neutropenia in gerbils and cynomolgus macaques.[1][2]
Troubleshooting Guides
Inconsistent results with this compound can arise from various factors related to experimental setup, reagents, or cell handling. This section provides troubleshooting for common assays.
GTP[γS] Binding Assay
Problem: High background or low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Suboptimal GDP Concentration | The concentration of GDP is critical for a favorable stimulated-to-basal signal ratio. Titrate GDP (typically in the 1-10 µM range) to find the optimal concentration for your specific cell membrane preparation and receptor expression level.[4] |
| Incorrect Mg2+ Concentration | Mg2+ ions are essential for agonist-stimulated GTP binding. Optimize the Mg2+ concentration in your assay buffer.[4] |
| Membrane Preparation Quality | Poor quality membrane preparations can lead to high basal activity. Ensure membranes are prepared fresh or properly stored at -80°C. Perform a protein concentration assay to ensure consistent amounts of membrane are used in each experiment. |
| Insufficient Agonist (C5a) Stimulation | Ensure the concentration of C5a used is sufficient to elicit a robust response (typically at or near the EC80). |
Problem: Inconsistent IC50 values for this compound.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound. |
| Compound Precipitation | This compound may precipitate at high concentrations. Visually inspect solutions for any signs of precipitation. If necessary, adjust the solvent concentration or sonicate briefly. |
| Cell Membrane Variability | Use a consistent batch of cell membranes for a set of experiments. If using different batches, re-validate the assay performance. |
Calcium Mobilization Assay
Problem: No or low response to C5a stimulation.
| Potential Cause | Recommended Solution |
| Low C5aR Expression | Verify the expression of C5aR in your chosen cell line (e.g., U937 cells). Differentiating U937 cells with dibutyryl cAMP can increase C5aR expression.[2] |
| Cell Health | Ensure cells are healthy and not over-confluent. Perform a viability count before starting the experiment. |
| Calcium Dye Loading Issues | Optimize the loading time and temperature for the calcium-sensitive dye. Ensure that probenecid is included if using cell lines with active organic-anion transporters (e.g., CHO, HeLa) to prevent dye leakage.[5] |
| Receptor Desensitization | Avoid prolonged exposure of cells to low levels of C5a or other stimulants before the assay. Serum starvation for a few hours before the assay can sometimes help. |
Problem: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension and use appropriate techniques to seed cells evenly in the microplate. |
| Injector Issues | If using an automated injector for compound addition, ensure it is functioning correctly and not causing cell detachment or excessive mixing. |
| Temperature Fluctuations | Maintain a stable temperature throughout the assay, as calcium mobilization is temperature-sensitive. |
Chemotaxis Assay
Problem: Low cell migration in response to C5a.
| Potential Cause | Recommended Solution |
| Suboptimal C5a Concentration | Perform a dose-response curve for C5a to determine the optimal chemoattractant concentration for your cell type. |
| Incorrect Incubation Time | Optimize the incubation time for cell migration. Too short a time will result in low cell counts, while too long may lead to high spontaneous migration. |
| Cell Viability and Health | Use healthy, viable cells. Some harvesting methods, like using trypsin, can damage cell surface receptors. Consider alternative methods if you suspect receptor damage. |
| Pore Size of Transwell Insert | Ensure the pore size of the Transwell insert is appropriate for the size and motility of the cells being used. |
Problem: High background migration (in the absence of C5a).
| Potential Cause | Recommended Solution |
| Presence of Chemoattractants in Serum | Serum-starve the cells for several hours before the assay to reduce spontaneous migration. |
| Cell Seeding Density | Titrate the number of cells seeded into the upper chamber. Too high a density can lead to increased random migration. |
| Over-incubation | Reduce the assay incubation time. |
Quantitative Data Summary
The following tables summarize the in-vitro potency of this compound in various functional assays as reported in the literature.
Table 1: Inhibition of C5a-Stimulated Responses by this compound
| Assay | Cell Type/Membrane Preparation | IC50 (nM) |
| GTP[γS] Binding | Sf9 cell membranes expressing hC5aR | 9.2 ± 0.9 |
| Ca2+ Mobilization | Dibutyryl cAMP differentiated U937 cells | 1.9 ± 0.11 |
| Chemotaxis | Human neutrophils | 1.1 ± 0.2 |
| Oxidative Burst | Human neutrophils | 2.0 ± 0.3 |
| Degranulation | Human neutrophils | 2.2 ± 0.4 |
| CD11b Expression | Human neutrophils | 3.6 ± 0.5 |
| Radioligand Binding ([125I]C5a) | Gerbil lung membranes | 11.6 ± 1.0 |
| (Data sourced from Brodbeck et al., 2008)[1][2] |
Table 2: Inverse Agonist Activity of this compound
| Assay | Membrane Preparation | IC50 (nM) |
| Inhibition of basal GTP[γS] binding | Sf9 cell membranes expressing hC5aR | 2.4 ± 0.8 |
| (Data sourced from Brodbeck et al., 2008)[2] |
Experimental Protocols
GTP[γS] Binding Assay
This protocol is adapted from the methodology used to characterize this compound.
-
Membrane Preparation: Use Sf9 cell membranes expressing the human C5aR and relevant G-proteins.
-
Assay Buffer: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, and 1 µM GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (5-10 µg protein/well), [35S]GTPγS (0.1 nM), and varying concentrations of this compound or vehicle.
-
Stimulation: Add C5a to the appropriate wells to a final concentration of 10 nM (or a predetermined EC80 concentration). For inverse agonist assays, C5a is omitted.
-
Incubation: Incubate the plate at 30°C for 30 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calcium Mobilization Assay
This protocol is a general guideline for measuring C5a-induced calcium mobilization.
-
Cell Preparation: Plate U937 cells (differentiated with dibutyryl cAMP) in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves a 1-hour incubation at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader.
-
Stimulation: Add C5a (at a predetermined EC80 concentration) to all wells simultaneously using an automated injector.
-
Kinetic Reading: Immediately after C5a addition, measure the fluorescence intensity kinetically for 60-120 seconds.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline) and plot the percentage of inhibition against the log concentration of this compound to determine the IC50.
Visualizations
C5aR Signaling Pathway and Inhibition by this compound
Caption: C5aR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. corning.com [corning.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
Technical Support Center: Purity Assessment of NDT 9513727
Welcome to the technical support center for NDT 9513727. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the purity of this compound.
Frequently Asked Questions (FAQs)
General Purity Assessment
Q1: What are the primary methods for assessing the purity of this compound?
A1: The primary and most accepted methods for determining the purity of small molecule compounds like this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2][3] It is recommended to use orthogonal techniques (methods that measure different chemical properties) to obtain a comprehensive purity profile.[4]
Q2: Why is it important to use orthogonal purity assessment methods?
A2: Relying on a single method may lead to an incomplete or inaccurate purity assessment. For instance, an impurity might co-elute with the main peak in HPLC, making it undetectable by UV but potentially identifiable by mass spectrometry (LC-MS) or NMR.[5] Using orthogonal methods provides a more complete picture of a compound's purity.[4]
Q3: What is a typical acceptable purity level for a research-grade compound like this compound?
A3: For biologically tested research compounds, a purity of >95% is generally required to ensure that the observed biological effect is from the compound of interest and not from highly active impurities.[4]
High-Performance Liquid Chromatography (HPLC)
Q4: How is HPLC used to determine the purity of this compound?
A4: HPLC separates components in a mixture based on their affinity for a stationary phase (the column) and a mobile phase (the solvent).[6][7] For purity analysis, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The purity is often expressed as a percentage of the main peak area relative to the total peak area.[2]
Q5: What are the common issues encountered during HPLC analysis of this compound and how can I troubleshoot them?
A5: Common HPLC issues include baseline noise, retention time shifts, and abnormal peak shapes. These can stem from contaminated solvents, column degradation, or pump malfunctions.[8][9] A systematic approach to troubleshooting is to change only one parameter at a time to isolate the cause.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Baseline Noise | Contaminated mobile phase, detector instability, or temperature fluctuations.[8] | Use fresh, HPLC-grade solvents and degas the mobile phase.[8] Ensure the detector lamp is functioning correctly and the lab temperature is stable.[8][9] |
| Retention Time Shifts | Inconsistent mobile phase composition, column degradation, or inconsistent flow rate.[8] | Prepare fresh mobile phase and ensure proper mixing.[9] Flush the column or replace it if necessary. Check the HPLC pump for leaks and ensure a consistent flow rate.[8] |
| Peak Tailing or Fronting | Column overload, inappropriate mobile phase pH, or column degradation.[9][10] | Reduce the sample injection volume.[9] Adjust the mobile phase pH. Use a new column or a guard column.[9] |
| Ghost Peaks | Contamination in the injection system or carryover from a previous injection. | Run a blank injection (mobile phase only) to see if the peak persists. Clean the injector and sample loop. |
| Low Signal Intensity | Improper sample preparation, insufficient analyte concentration.[8] | Optimize the sample extraction and purification process to ensure a sufficient amount of analyte is injected.[8] |
LC-MS Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Ion Signal | The compound may not ionize well under the chosen conditions (e.g., ESI, APCI).[11] | Optimize the ion source parameters (e.g., voltages, gas flows). Try a different ionization source if available. Ensure the mobile phase is compatible with MS (use volatile buffers).[10] |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting compounds from the sample matrix are interfering with the ionization of this compound. | Improve the chromatographic separation to resolve this compound from interfering components. Optimize the sample preparation to remove matrix components.[12] |
| In-source Fragmentation | The compound is fragmenting in the ion source before mass analysis. | Reduce the cone voltage or fragmentor voltage in the ion source settings. |
| Contamination | Contaminants in the mobile phase, sample, or from the system itself. | Use LC-MS grade solvents and reagents.[12] Clean the ion source. Run blank injections to identify the source of contamination. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound using reverse-phase HPLC with UV detection.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
2. Sample Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1 mg).
-
Dissolve the sample in a suitable solvent (e.g., ACN or a mixture of ACN and water) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
3. HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a wavelength appropriate for this compound (e.g., 254 nm, or determined by UV-Vis scan)
-
Column Temperature: 30 °C
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Purity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general method for confirming the identity and assessing the purity of this compound.
1. Materials and Reagents:
-
Same as for HPLC, but use LC-MS grade solvents and additives.
2. Sample Preparation:
-
Prepare the sample as for HPLC analysis, but at a lower concentration (e.g., 10-100 µg/mL), as MS detectors are more sensitive.
3. LC-MS Method:
-
LC System: Use the same or a similar HPLC method as described above. A shorter gradient may be used for faster analysis.
-
Mass Spectrometer: Electrospray ionization (ESI) is a common choice for small molecules.[13]
-
Ionization Mode: Positive or negative ion mode, depending on the chemical nature of this compound.
-
Mass Range: Scan a mass range that includes the expected molecular weight of this compound and potential impurities.
-
Data Acquisition: Acquire both total ion chromatogram (TIC) and extracted ion chromatograms (EIC) for the expected mass of this compound.
4. Data Analysis:
-
Confirm the presence of this compound by observing its molecular ion peak in the mass spectrum at the correct retention time.
-
Examine the TIC for other peaks. If other peaks are present, analyze their mass spectra to identify potential impurities.
Purity Assessment by Quantitative NMR (qNMR)
qNMR is a powerful technique for determining the purity of a compound without the need for a reference standard of the compound itself.[14][15] This protocol outlines the use of an internal standard for absolute quantification.
1. Materials and Reagents:
-
This compound sample
-
A certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity. The standard should have a simple NMR spectrum with peaks that do not overlap with the analyte peaks.[14]
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
2. Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both the sample and the internal standard in a known volume of deuterated solvent in an NMR tube.
3. NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure the relaxation delay (d1) is long enough for complete relaxation of all relevant protons (typically 5 times the longest T1 value).
4. Data Analysis:
-
Integrate a well-resolved peak for this compound and a peak for the internal standard.
-
Calculate the purity using the following formula[16]:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
_sample = this compound
-
_std = Internal standard
-
Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: A logical approach to troubleshooting common HPLC and LC-MS issues.
References
- 1. agilent.com [agilent.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. LC/MS not good for small molecules - Chromatography Forum [chromforum.org]
- 12. tecan.com [tecan.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 15. veeprho.com [veeprho.com]
- 16. pubs.acs.org [pubs.acs.org]
NDT 9513727 storage conditions and shelf life
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and stability of NDT 9513727.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored at -80°C or -20°C.[1]
Q2: What is the shelf life of this compound stock solutions?
A2: The shelf life of this compound stock solutions is dependent on the storage temperature. When stored at -80°C, the shelf life is 6 months.[1] If stored at -20°C, the shelf life is 1 month.[1]
Q3: How should I handle this compound upon receipt?
A3: Upon receipt, it is recommended to promptly store the this compound stock solution at the appropriate temperature (-80°C for long-term storage or -20°C for short-term storage) to maintain its integrity and efficacy.
Q4: Can I store this compound at room temperature?
A4: There is no provided data on the stability of this compound at room temperature. To ensure the compound's stability and performance in your experiments, it is crucial to adhere to the recommended storage conditions of -20°C or -80°C.
Troubleshooting Guide
Issue: I stored my this compound stock solution at -20°C for over a month. Can I still use it?
Solution: The recommended shelf life for this compound at -20°C is one month.[1] Using the compound beyond this period may lead to decreased potency and unreliable experimental results. It is advisable to use a fresh stock solution for your experiments to ensure data accuracy.
Issue: My freezer malfunctioned, and the this compound stock solution may have thawed. Is it still viable?
Solution: The stability of this compound after freeze-thaw cycles has not been specified. To avoid compromising your experimental outcomes, it is safest to discard the potentially compromised stock solution and prepare a fresh one.
Data Summary
| Parameter | Value |
| Storage Temperature | -80°C or -20°C |
| Shelf Life at -80°C | 6 months |
| Shelf Life at -20°C | 1 month |
Experimental Protocols
While specific experimental protocols for this compound are application-dependent, the preparation of a stock solution is a common initial step.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the required amount of this compound solid.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
-
Logical Relationship Diagram
Caption: Factors influencing the shelf life of this compound.
References
Technical Support Center: NDT 9513727 Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting data from functional assays involving NDT 9513727, a potent and selective inverse agonist of the human C5a receptor (C5aR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule, orally bioavailable inverse agonist of the human C5a receptor (C5aR).[1] This means it not only blocks the receptor from being activated by its natural ligand, C5a (acting as an antagonist), but it also reduces the baseline, or constitutive, activity of the receptor in the absence of any agonist.[2][3]
Q2: How can I differentiate between the antagonist and inverse agonist properties of this compound in my assays?
A2: The distinction can be made by running functional assays, such as a GTP[³⁵S] binding assay, in two different modes. In "antagonist mode," you stimulate the C5aR with an agonist like C5a and then add this compound to observe the inhibition of this stimulation. In "inverse agonist mode," you measure the baseline activity of the receptor without any C5a stimulation and then add this compound to see if it can reduce this baseline activity. A true inverse agonist will show activity in both modes.[2]
Q3: In which cell lines have functional assays for this compound been validated?
A3: Functional assays for this compound have been demonstrated in various cell types. For instance, GTP[³⁵S] binding assays have been performed using Sf9 cell membranes co-expressing the human C5aR and G-proteins.[3] Calcium mobilization assays have been successfully conducted in dibutyryl cAMP differentiated U937 cells, which endogenously express the C5aR.[3]
Q4: What is the potency of this compound in different functional assays?
A4: this compound has shown potency in the low nanomolar range across several C5a-stimulated functional assays. These include GTP[³⁵S] binding, Ca²⁺ mobilization, oxidative burst, degranulation, CD11b expression, and chemotaxis, with IC₅₀ values ranging from 1.1 to 9.2 nM.[1]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) of this compound in various functional assays.
Table 1: this compound Inhibitory Potency (IC₅₀)
| Assay Type | Cell/Membrane System | Stimulus | IC₅₀ (nM) |
| Radioligand Binding ([¹²⁵I]C5a) | Human Neutrophil Membranes | - | 11.6 ± 1.0 |
| GTP[³⁵S] Binding (Antagonist) | Sf9 membranes with hC5aR | 10 nM hC5a | 9.2 ± 0.9 |
| GTP[³⁵S] Binding (Inverse Agonist) | Sf9 membranes with hC5aR | Basal Activity | 5.7 ± 1.6 |
| Ca²⁺ Mobilization | Differentiated U937 cells | hC5a | 1.9 ± 0.11 |
Data compiled from publicly available research.[1][2][3]
Table 2: Agonist Potency (EC₅₀) for Comparison
| Agonist | Assay Type | Cell/Membrane System | EC₅₀ (nM) |
| hC5a | GTP[³⁵S] Binding | Sf9 membranes with hC5aR | 18.0 ± 1.7 |
| rhC5a | Ca²⁺ Mobilization | Differentiated U937 cells | 0.48 ± 0.05 |
Data compiled from publicly available research.[2][3]
Troubleshooting Guides
Issue 1: High background signal in GTP[³⁵S] binding assay when testing for inverse agonism.
-
Possible Cause 1: High Receptor Expression/Constitutive Activity: The cell membranes may have a very high level of C5aR expression, leading to a high basal signal.
-
Solution: Reduce the amount of membrane protein used per well. Titrate the membrane concentration to find a balance between a detectable signal and a manageable baseline.
-
-
Possible Cause 2: Contaminating Agonists: Trace amounts of agonists in the assay buffer or on the labware can stimulate the receptor.
-
Solution: Use high-purity reagents and dedicated labware. Ensure that no C5a or other potential agonists are inadvertently introduced.
-
Issue 2: No observable inverse agonist activity in a functional assay.
-
Possible Cause 1: Low Receptor Expression: The level of C5aR expression in your cell system may be too low to produce a measurable constitutive signal.
-
Solution: Use a cell line with higher C5aR expression or a system with recombinantly overexpressed receptors, such as the Sf9 cell membrane preparation.[2]
-
-
Possible Cause 2: Assay Not Sensitive Enough: The assay may not be sensitive enough to detect subtle decreases from the baseline.
-
Solution: Optimize the assay conditions, such as incubation time and temperature. Ensure the detection instrument is properly calibrated. For GTP[³⁵S] binding, ensure the specific activity of the radiolabel is adequate.
-
Issue 3: Inconsistent IC₅₀ values for this compound in antagonism assays.
-
Possible Cause 1: Variable Agonist Concentration: The concentration of the C5a agonist used for stimulation is not consistent across experiments.
-
Solution: Use a fixed concentration of C5a, typically around its EC₅₀ or EC₈₀, for all antagonism experiments to ensure comparable results. The reported EC₅₀ for hC5a in GTP[³⁵S] binding is approximately 18 nM.[2]
-
-
Possible Cause 2: Assay Drift: Changes in cell health, passage number, or differentiation state (for U937 cells) can alter receptor expression and signaling.
-
Solution: Use cells within a defined passage number range. For U937 cells, ensure a consistent differentiation protocol with dibutyryl cAMP.[3]
-
Experimental Protocols
GTP[³⁵S] Binding Assay
This protocol is for measuring the effect of this compound on hC5aR activity in both antagonist and inverse agonist modes.
-
Materials:
-
Sf9 cell membranes expressing hC5aR and G-proteins (Gαi₂, Gβ₁, Gγ₂).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GTPγ[³⁵S] (specific activity >1000 Ci/mmol).
-
GDP.
-
Human C5a (for antagonist mode).
-
This compound.
-
-
Procedure:
-
Prepare a membrane suspension in assay buffer.
-
Add GDP to the membrane suspension to a final concentration of 10 µM.
-
For Antagonist Mode: Add varying concentrations of this compound to the wells of a microplate. Then, add a fixed concentration of hC5a (e.g., 10 nM, near the EC₅₀).
-
For Inverse Agonist Mode: Add varying concentrations of this compound to the wells. Do not add any C5a.
-
Add the membrane/GDP mix to the wells.
-
Initiate the binding reaction by adding GTPγ[³⁵S] (final concentration ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold assay buffer.
-
Measure the filter-bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine IC₅₀ values.
-
Intracellular Ca²⁺ Mobilization Assay
This protocol is for measuring the inhibition of C5a-stimulated calcium release by this compound.
-
Materials:
-
Differentiated U937 cells.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Recombinant human C5a (rhC5a).
-
This compound.
-
-
Procedure:
-
Harvest differentiated U937 cells and resuspend them in HBSS/HEPES.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye and resuspend in fresh buffer.
-
Aliquot the cell suspension into the wells of a microplate suitable for fluorescence measurement.
-
Pre-incubate the cells with varying concentrations of this compound for 10-15 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a stable baseline fluorescence reading.
-
Add a fixed concentration of rhC5a (e.g., at its EC₈₀, ~1 nM) to stimulate calcium mobilization.
-
Record the fluorescence intensity over time.
-
Analyze the peak fluorescence response to determine the inhibitory effect of this compound and calculate the IC₅₀.
-
Visualizations
Caption: C5aR signaling and points of modulation by C5a and this compound.
Caption: Experimental workflow for the GTP[³⁵S] binding functional assay.
Caption: Logic diagram for interpreting functional assay data.
References
- 1. Identification and characterization of this compound [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Managing potential cytotoxicity of NDT 9513727 at high concentrations
Welcome to the Technical Support Center for NDT 9513727. This resource is designed for researchers, scientists, and drug development professionals to help manage potential cytotoxicity when using the C5a receptor inverse agonist this compound at high concentrations. While this compound is a potent and selective inhibitor of the C5a receptor, high concentrations of any small molecule can lead to off-target effects or cellular stress.[1] This guide provides troubleshooting advice and detailed protocols to help you assess and manage the viability of your cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cell viability has decreased after treatment with high concentrations of this compound. Is this expected?
A1: There is no publicly available data on the cytotoxicity of this compound at high concentrations. A decrease in cell viability could be due to a number of factors, including the compound's specific effects on your cell type, off-target effects at high concentrations, or issues with compound solubility and aggregation. It is crucial to experimentally determine the cytotoxic threshold in your specific model system.
Q2: I am observing high variability between my replicate wells in a cytotoxicity assay.
A2: High variability can be caused by several factors, including inconsistent cell seeding, pipetting errors, or the "edge effect" in multi-well plates.[2] Ensure your cells are evenly suspended before plating and that your pipetting technique is consistent. To avoid the edge effect, consider not using the outer wells of the plate for experimental samples.
Q3: My MTT/XTT assay results show an unexpected increase in signal at high concentrations of this compound. What could be the cause?
A3: Some compounds can directly interact with the tetrazolium salts used in metabolic assays, leading to a false positive signal.[3] To test for this, you should run a cell-free control containing your highest concentration of this compound in media with the assay reagent. If you see a color change, this indicates direct reduction of the dye by the compound. In this case, you should use an alternative cytotoxicity assay that measures a different cellular parameter, such as a LIVE/DEAD cell stain or an ATP-based assay.
Q4: How can I be sure that the observed cytotoxicity is due to apoptosis?
A4: A decrease in cell viability can be due to either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). To specifically investigate apoptosis, you can perform a caspase activity assay. Caspases, particularly caspase-3, are key executioner enzymes in the apoptotic pathway.[4][5][6][7] An increase in caspase-3 activity would suggest that this compound is inducing apoptosis at high concentrations.
Troubleshooting Guides
Guide 1: Unexpected Decrease in Cell Viability
If you observe a significant decrease in cell viability, follow these steps to troubleshoot the issue.
dot
Caption: Troubleshooting workflow for decreased cell viability.
Guide 2: Inconsistent or Non-Reproducible Results
For issues with variability and reproducibility, refer to the following guide.
dot
Caption: Troubleshooting workflow for inconsistent results.
Data Presentation
Table 1: Pharmacological Profile of this compound
This table summarizes the known in vitro activities of this compound.
| Assay | Cell Type/System | IC50 (nM) | Reference |
| C5a Radioligand Binding | Human Neutrophil Membranes | 11.6 | [8] |
| GTPγS Binding | Sf9 cells expressing hC5aR | 9.2 | [8] |
| Ca2+ Mobilization | U937 cells | 1.9 | [8] |
| Oxidative Burst | Human Neutrophils | 1.1 | [8] |
| Degranulation | Human Neutrophils | 4.1 | [8] |
| Chemotaxis | Human Neutrophils | 3.2 | [8] |
Table 2: Template for User's Cytotoxicity Data
Use this template to record and compare your own experimental results.
| Concentration (µM) | % Viability (MTT Assay) | % Live Cells (Flow Cytometry) | Fold Increase in Caspase-3 Activity |
| 0 (Vehicle Control) | 100 | 1.0 | |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic activity of cells.[9][10][11][12]
Materials:
-
96-well plate with cultured cells
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells at a pre-determined optimal density in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LIVE/DEAD Cell Staining for Flow Cytometry
This protocol distinguishes between live and dead cells based on membrane integrity.[13][14][15][16][17]
Materials:
-
Cultured cells (treated and untreated)
-
Flow cytometry tubes
-
Phosphate-buffered saline (PBS)
-
LIVE/DEAD fixable viability dye (e.g., from Thermo Fisher Scientific)
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in protein-free PBS.
-
Staining: Add 1 µL of the viability dye to each 1 mL of cell suspension.[13]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[13]
-
Washing: Wash the cells once with 1 mL of PBS.
-
Analysis: Analyze the cells on a flow cytometer according to the manufacturer's instructions for the specific dye used.
Protocol 3: Caspase-3 Colorimetric Assay
This protocol measures the activity of caspase-3, a key marker of apoptosis.[4][5][6][7][18]
Materials:
-
Cultured cells (treated and untreated)
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (DEVD-pNA)
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with this compound at various concentrations for the desired time.
-
Cell Lysis: Pellet 2-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[4][5]
-
Prepare Lysate: Centrifuge the lysate and transfer the supernatant to a fresh tube. Determine the protein concentration.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Add 50 µL of 2X Reaction Buffer.
-
Substrate Addition: Add 5 µL of DEVD-pNA substrate to each well.[4][6]
-
Measurement: Read the absorbance at 405 nm. The level of caspase-3 activity is proportional to the color change.[4][6]
Signaling Pathways and Workflows
C5a Receptor Signaling Pathway
This compound is an inverse agonist of the C5a receptor (C5aR). C5aR signaling can have both pro- and anti-apoptotic effects depending on the cellular context.[19][20][21][22][23] Understanding this pathway can help form hypotheses about potential mechanisms of cytotoxicity.
dot
Caption: Simplified C5a receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. genscript.com [genscript.com]
- 7. mpbio.com [mpbio.com]
- 8. Identification and characterization of this compound [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchhub.com [researchhub.com]
- 13. LIVE/DEAD Fixable Dead Cell Stains | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. flowcytometry-embl.de [flowcytometry-embl.de]
- 16. akadeum.com [akadeum.com]
- 17. abcam.cn [abcam.cn]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Pro- and anti-apoptotic dual functions of the C5a receptor: involvement of regulator of G protein signaling 3 and extracellular signal-regulated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sinobiological.com [sinobiological.com]
- 21. Complement Factor C5a Inhibits Apoptosis of Neutrophils—A Mechanism in Polytrauma? | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. e-century.us [e-century.us]
Validation & Comparative
A Comparative Guide to C5aR Antagonists: NDT 9513727, Avacopan, and PMX53
For Researchers, Scientists, and Drug Development Professionals
The complement system, a cornerstone of innate immunity, plays a critical role in host defense. However, its dysregulation can fuel a cascade of inflammatory processes, contributing to the pathogenesis of numerous autoimmune and inflammatory diseases. The C5a-C5aR signaling axis is a key driver of this inflammatory response, making the C5a receptor (C5aR) a prime therapeutic target. This guide provides a detailed comparison of three prominent C5aR antagonists: NDT 9513727, Avacopan, and PMX53, presenting their performance based on available experimental data.
Mechanism of Action: Targeting the C5a Inflammatory Pathway
The binding of the anaphylatoxin C5a to its G protein-coupled receptor, C5aR (also known as CD88), on immune cells, particularly neutrophils, triggers a signaling cascade.[1][2] This leads to a range of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species and inflammatory cytokines.[1][3] C5aR antagonists function by blocking this interaction, thereby mitigating the downstream inflammatory effects.
This compound is a potent, orally bioavailable small-molecule inverse agonist of the human C5aR.[4][5] Avacopan (CCX168) is an orally administered, selective C5aR antagonist that has received regulatory approval for the treatment of ANCA-associated vasculitis.[6][7][8] PMX53 is a synthetic cyclic hexapeptide and a potent C5aR antagonist.[9][10] It is important to note that PMX53 also acts as a low-affinity agonist for the Mas-related gene 2 (MrgX2), which can stimulate mast cell degranulation.[9][10]
C5aR Signaling Pathway
The following diagram illustrates the central role of C5aR in mediating the inflammatory response to C5a and the point of intervention for C5aR antagonists.
Caption: C5aR signaling pathway and antagonist intervention.
Comparative Performance Data
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound, Avacopan, and PMX53 based on published preclinical and clinical data.
In Vitro Potency
| Parameter | This compound | Avacopan | PMX53 |
| Binding Affinity (IC50) | 11.6 nM (human C5aR)[4][5] | ~0.5 nM (human C5aR) | 20 nM (human C5aR)[9][10] |
| GTPγS Binding (IC50) | 9.2 nM[4][5] | - | - |
| Ca2+ Mobilization (IC50) | 1.1 - 1.9 nM[4][5] | - | 10 nM (inhibits in HMC-1 cells)[9][10] |
| Chemotaxis (IC50) | 9.2 nM[4] | - | 75 nM (neutrophil)[9][11] |
| CD11b Expression (IC50) | 1.1 nM[4] | - | - |
| Myeloperoxidase Release (IC50) | - | - | 22 nM (neutrophil)[9][11] |
| Note: "-" indicates data not readily available in the searched literature. Experimental conditions may vary between studies. |
Pharmacokinetic Profiles
| Parameter | This compound | Avacopan | PMX53 |
| Species | Gerbil, Cynomolgus Macaque[4] | Human[6][7] | Rat, Mouse[9] |
| Route of Administration | Oral[4] | Oral[6][7] | Oral, Subcutaneous, IV[9] |
| Oral Bioavailability | Orally bioavailable[4] | - | ~9% (in mice)[9] |
| Elimination Half-life | - | 97.6 hours (in healthy subjects)[6] | ~70 min (in rats)[10] |
| Note: "-" indicates data not readily available in the searched literature. Pharmacokinetic parameters are highly species-dependent. |
Experimental Methodologies
The data presented in this guide are derived from a variety of in vitro and in vivo experimental assays. Below are generalized protocols for key experiments used to characterize C5aR antagonists.
C5a-Induced Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of neutrophils towards a C5a gradient.
Caption: Generalized workflow for a neutrophil chemotaxis assay.
Calcium Mobilization Assay
This functional assay assesses the ability of an antagonist to block C5a-induced increases in intracellular calcium, a key second messenger in C5aR signaling.
Caption: Generalized workflow for a calcium mobilization assay.
GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to C5aR and can distinguish between agonists, antagonists, and inverse agonists.
Caption: Generalized workflow for a GTPγS binding assay.
Summary and Conclusion
This compound, Avacopan, and PMX53 are all potent antagonists of the C5aR, each with a distinct profile. This compound demonstrates high potency across a range of in vitro functional assays and is characterized as an inverse agonist.[4][5] Avacopan has successfully translated its potent C5aR antagonism into clinical efficacy, leading to its approval for ANCA-associated vasculitis.[6][7][8] PMX53, a well-characterized peptide antagonist, is a valuable research tool, though its dual activity on MrgX2 and shorter half-life may present challenges for therapeutic development.[9][10]
The choice of a C5aR antagonist for research or therapeutic development will depend on the specific application. The data presented in this guide, including in vitro potency, pharmacokinetic properties, and underlying experimental methodologies, provide a foundation for informed decision-making in the pursuit of novel treatments for complement-driven diseases. Further head-to-head comparative studies under standardized conditions will be invaluable in elucidating the subtle yet significant differences between these and other emerging C5aR antagonists.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detection Protocol of C5a-Mediated Increase in Intracellular Calcium - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Avacopan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. C5a-Mediated Chemotaxis of Bone Marrow-Derived Neutrophils Protocol - Creative Biolabs [creative-biolabs.com]
A Comparative Efficacy Analysis of C5a Receptor Modulators: NDT 9513727 and W-54011
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two small molecule modulators of the complement C5a receptor (C5aR), NDT 9513727 and W-54011. Both compounds have been investigated for their potential in treating inflammatory diseases by targeting the potent pro-inflammatory mediator C5a. This document synthesizes available preclinical data to facilitate an objective evaluation of their performance.
Mechanism of Action: Targeting the C5a Receptor
Both this compound and W-54011 exert their effects by binding to the C5a receptor (C5aR1 or CD88), a G protein-coupled receptor (GPCR) crucial for inflammatory cell chemotaxis and activation.[1][2][3] However, they exhibit different modes of action. W-54011 is a potent, orally active non-peptide C5a receptor antagonist, meaning it blocks the binding of C5a to its receptor, thereby preventing the initiation of downstream signaling.[3][4] In contrast, this compound is described as a novel, orally bioavailable C5a receptor inverse agonist.[2][5] This implies that not only does it block the action of C5a, but it also reduces the basal, constitutive activity of the receptor in the absence of an agonist.[5][6]
The C5aR signaling cascade, which is modulated by these compounds, is a critical pathway in the inflammatory response. Upon binding of C5a, the receptor activates intracellular G proteins, leading to a cascade of events including calcium mobilization, activation of protein kinase C (PKC), and ultimately, cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Caption: C5a Receptor Signaling Pathway and points of intervention by this compound and W-54011.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for this compound and W-54011 based on available studies. It is important to note that these values were not obtained from head-to-head comparative studies and experimental conditions may have varied.
In Vitro Efficacy
| Parameter | This compound | W-54011 |
| Binding Affinity (IC50/Ki) | IC50: 11.6 nM (C5a competition radioligand binding)[2][5] | Ki: 2.2 nM (inhibition of 125I-labeled C5a binding to human neutrophils)[3][4] |
| GTPγS Binding | IC50: 9.2 nM (antagonism of C5a-stimulated)[2][5] | Not Reported |
| Calcium Mobilization (IC50) | 1.1 - 1.9 nM (in various cell types)[2][5] | 3.1 nM (in human neutrophils)[3][4] |
| Chemotaxis (IC50) | 9.2 nM[2] | 2.7 nM (in human neutrophils)[3][4] |
| Oxidative Burst/ROS Generation (IC50) | 2.5 nM (oxidative burst)[2] | 1.6 nM (generation of reactive superoxide species in human neutrophils)[3][4] |
| Degranulation (IC50) | 3.6 nM[2] | Not Reported |
| CD11b Expression (IC50) | 9.2 nM[2] | Not Reported |
In Vivo Efficacy
| Model | This compound | W-54011 |
| C5a-induced Neutropenia | Effective inhibition in gerbils and cynomolgus macaques[2] | Dose-dependent inhibition in gerbils (3-30 mg/kg, oral)[3][4] |
| Species Specificity | Potent activity in gerbil and monkey (cynomolgus macaque)[5] | Active in cynomolgus monkeys and gerbils; not in mice, rats, guinea pigs, rabbits, and dogs[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the efficacy data.
Radioligand Binding Assay (for this compound)
-
Objective: To determine the binding affinity of this compound to the C5a receptor.
-
Method: Competition radioligand binding experiments were performed using membranes from cells expressing the human C5a receptor.
-
Procedure: Membranes were incubated with a fixed concentration of [125I]C5a and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of unlabeled C5a. Bound and free radioligand were separated by filtration, and the radioactivity of the filters was counted. The IC50 value was calculated as the concentration of this compound that inhibited 50% of the specific binding of [125I]C5a.[2][5]
C5a-Induced Calcium Mobilization Assay
-
Objective: To assess the functional antagonism of the C5a receptor by measuring changes in intracellular calcium levels.
-
Method: Human neutrophils or other C5aR-expressing cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Procedure: Cells were pre-incubated with varying concentrations of this compound or W-54011 before being stimulated with C5a. The change in fluorescence, corresponding to the intracellular calcium concentration, was measured using a fluorometer. The IC50 value was determined as the concentration of the compound that inhibited the C5a-induced calcium response by 50%.[2][3][4]
Caption: Experimental workflow for the C5a-induced calcium mobilization assay.
C5a-Induced Chemotaxis Assay
-
Objective: To evaluate the ability of the compounds to inhibit the migration of cells towards a C5a gradient.
-
Method: A Boyden chamber or a similar migration assay system was used.
-
Procedure: C5aR-expressing cells (e.g., human neutrophils) were placed in the upper chamber, and C5a was placed in the lower chamber to create a chemotactic gradient. The compounds were added to the upper chamber with the cells. After an incubation period, the number of cells that migrated through the porous membrane to the lower chamber was quantified. The IC50 value represents the concentration of the compound that inhibited cell migration by 50%.[2][3][4]
In Vivo C5a-Induced Neutropenia Model
-
Objective: To assess the in vivo efficacy of the compounds in a model of systemic inflammation.
-
Method: Gerbils or cynomolgus macaques were used as the animal models.
-
Procedure: The animals were pre-treated with this compound or W-54011, typically via oral administration. After a specified time, C5a was administered intravenously to induce a transient neutropenia (a decrease in the number of circulating neutrophils). Blood samples were taken at different time points to measure the neutrophil count. The efficacy of the compounds was determined by their ability to inhibit the C5a-induced drop in neutrophil levels.[2][3][4]
Summary and Conclusion
Both this compound and W-54011 are potent small molecule modulators of the C5a receptor with low nanomolar efficacy in a range of in vitro functional assays. W-54011 appears to have a slightly higher binding affinity (Ki of 2.2 nM) compared to the reported IC50 of this compound (11.6 nM). In functional assays such as chemotaxis and ROS generation, W-54011 also shows slightly lower IC50 values. However, this compound's characterization as an inverse agonist suggests a potentially different and more profound modulatory effect on C5aR signaling by reducing basal receptor activity.
Both compounds have demonstrated oral bioavailability and in vivo efficacy in relevant animal models, inhibiting C5a-induced neutropenia. A key consideration for both is their species specificity, with activity demonstrated in gerbils and non-human primates but not in common rodent models like mice and rats.
Ultimately, the choice between these two compounds for further research and development would depend on a variety of factors including the specific therapeutic indication, the desired pharmacological profile (antagonist vs. inverse agonist), and further preclinical and clinical evaluation of their safety and pharmacokinetic properties. While neither compound has advanced to late-stage clinical trials, the data from their preclinical evaluations provide a valuable foundation for the development of next-generation C5aR-targeted therapeutics.
References
- 1. W-54011 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Identification and characterization of this compound [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a potent and orally active non-peptide C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of C5aR Inhibitors: NDT 9513727 vs. PMX53
In the landscape of inflammatory and immunological research, the complement component 5a receptor (C5aR) has emerged as a critical therapeutic target. The activation of C5aR by its ligand C5a, a potent anaphylatoxin, triggers a cascade of pro-inflammatory responses. Consequently, the development of C5aR inhibitors is of significant interest for the treatment of a wide range of inflammatory diseases. This guide provides a detailed comparison of two prominent C5aR inhibitors: NDT 9513727, a small molecule inverse agonist, and PMX53, a cyclic hexapeptide antagonist.
Mechanism of Action
This compound is a potent, orally bioavailable small molecule that functions as a negative allosteric modulator (NAM) and an inverse agonist of the human C5aR.[1][2][3] As a NAM, it binds to a site on the receptor distinct from the C5a binding site, inducing a conformational change that inhibits receptor activation.[2] Its inverse agonist activity means that it can reduce the basal, or constitutive, activity of the receptor even in the absence of C5a.[3][4]
PMX53 is a cyclic hexapeptide that acts as a non-competitive antagonist of C5aR.[5][6] It binds to the receptor, preventing C5a from binding and activating it.[5] While highly potent against C5aR (also known as CD88), PMX53 has also been shown to act as a low-affinity agonist for the Mas-related gene 2 (MrgX2), which could be a consideration in certain cellular contexts.[7][8]
Comparative Performance Data
The following table summarizes the available quantitative data for this compound and PMX53 across various in vitro assays.
| Parameter | This compound | PMX53 | Assay Type | Cell Type/System |
| Receptor Binding (IC50) | 11.6 nM[1][3][9] | 20 nM[10], 240 nM[6][11] | Radioligand displacement | Human C5aR expressed in HEK293 cells or Sf9 cell membranes |
| Calcium Mobilization (IC50) | 1.9 nM[4] | ~10 nM (effective concentration)[10][12] | Inhibition of C5a-stimulated Ca2+ flux | U937 cells, HMC-1 cells |
| Chemotaxis (IC50) | 1.1 - 9.2 nM (range)[3] | 75 nM[6][7][10][11][12] | Inhibition of C5a-induced cell migration | Various cell types |
| Degranulation/Myeloperoxidase Release (IC50) | 7.1 nM[1][2] | 22 nM[6][7][10][11][12] | Inhibition of C5a-induced degranulation | U937 cells, human neutrophils |
| GTPγS Binding (IC50) | 9.2 nM[3][13] | Not explicitly found | Inhibition of C5a-stimulated GTPγS binding | Sf9 cell membranes expressing hC5aR |
Signaling Pathways and Experimental Workflows
To better understand the context of these inhibitors' actions and the methods used to characterize them, the following diagrams illustrate the C5aR signaling pathway and the workflows of key experimental assays.
References
- 1. This compound | Complement | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Identification and characterization of this compound [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PMX53 ≥98% (HPLC), solid, C5aR antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PMX-53 as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. immune-system-research.com [immune-system-research.com]
- 13. researchgate.net [researchgate.net]
NDT 9513727: A Comparative Analysis of Efficacy in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NDT 9513727, a potent C5a receptor (C5aR) inverse agonist, with other key C5aR antagonists. The data presented herein is derived from studies utilizing primary human cells, offering a more physiologically relevant context for evaluating therapeutic potential in inflammatory and immune-mediated diseases.
Executive Summary
The complement component C5a is a powerful inflammatory mediator, and its receptor, C5aR, is a key therapeutic target. This compound has emerged as a significant small-molecule inhibitor of this pathway. This document offers an objective comparison of its efficacy against other notable C5aR antagonists—W-54011, CCX168 (Avacopan), and PMX53—focusing on their performance in primary human cells, particularly neutrophils and monocytes. This direct comparison aims to equip researchers with the necessary data to make informed decisions in their drug discovery and development endeavors.
Comparative Efficacy in Primary Human Cells
The following tables summarize the in vitro efficacy of this compound and its alternatives in inhibiting key C5a-mediated responses in primary human cells.
| Compound | Cell Type | Assay | IC50 / Ki | Citation |
| This compound | Human Neutrophils | C5a-induced Chemotaxis | IC50: 1.1 nM | [1][2] |
| Human Neutrophils | C5a-induced Oxidative Burst | IC50: 9.2 nM | [1][2] | |
| Human Neutrophils | C5a-induced Degranulation | IC50: 7.1 nM | [3] | |
| Human Neutrophils | [125I]-C5a Binding | IC50: 11.6 nM | [1][2] | |
| W-54011 | Human Neutrophils | C5a-induced Ca2+ Mobilization | IC50: 3.1 nM | [4][5] |
| Human Neutrophils | C5a-induced Chemotaxis | IC50: 2.7 nM | [4][5] | |
| Human Neutrophils | C5a-induced ROS Generation | IC50: 1.6 nM | [4][5] | |
| Human Neutrophils | [125I]-C5a Binding | Ki: 2.2 nM | [4][5] | |
| CCX168 (Avacopan) | Human Neutrophils | C5a-induced Migration | - | [6] |
| Human Neutrophils | C5a-induced Ca2+ Mobilization | - | [6] | |
| Human Neutrophils | C5a-induced CD11b Upregulation | - | [6] | |
| PMX53 | Human Mast Cells (CD34+ derived) | C5a-induced Ca2+ Mobilization | Potent Antagonist at 10 nM | [7][8] |
| Human Macrophages | pERK1/2 Signaling | IC50: 96.7 nM | [9] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
C5a Receptor Signaling Pathway in Neutrophils
The binding of C5a to its G-protein coupled receptor (C5aR1) on neutrophils triggers a cascade of intracellular events culminating in a pro-inflammatory response. This compound, as an inverse agonist, not only blocks C5a binding but also reduces the basal activity of the receptor.
Experimental Workflow: Validating this compound Efficacy
The following workflow outlines a typical experimental process for assessing the efficacy of C5aR antagonists in primary human neutrophils.
Detailed Experimental Protocols
Isolation of Human Neutrophils from Peripheral Blood
-
Objective: To obtain a pure population of primary human neutrophils.
-
Methodology:
-
Collect whole blood from healthy donors into heparinized tubes.
-
Layer the blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge to separate blood components. The layer containing polymorphonuclear cells (including neutrophils) is collected.
-
Lyse contaminating red blood cells using a hypotonic buffer.
-
Wash the neutrophil pellet with a suitable buffer (e.g., PBS with calcium and magnesium).
-
Resuspend the purified neutrophils in an appropriate assay buffer and determine cell viability and concentration.
-
Calcium Mobilization Assay
-
Objective: To measure the inhibition of C5a-induced intracellular calcium release.
-
Methodology:
-
Load isolated neutrophils with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or an alternative antagonist.
-
Establish a baseline fluorescence reading using a fluorometric plate reader or flow cytometer.
-
Stimulate the cells with a pre-determined optimal concentration of C5a.
-
Record the change in fluorescence intensity over time.
-
Calculate the percentage inhibition of the C5a-induced calcium flux for each antagonist concentration to determine the IC50 value.
-
Chemotaxis Assay
-
Objective: To assess the ability of this compound to block C5a-directed neutrophil migration.
-
Methodology:
-
Use a chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Place a solution containing C5a in the lower wells.
-
Pre-incubate isolated neutrophils with this compound or an alternative antagonist.
-
Add the pre-treated neutrophils to the upper wells.
-
Incubate the chamber to allow for cell migration towards the C5a gradient.
-
After incubation, fix and stain the membrane.
-
Count the number of migrated cells in multiple fields of view using a microscope.
-
Calculate the percentage inhibition of chemotaxis compared to the untreated control to determine the IC50 value.
-
Reactive Oxygen Species (ROS) Production Assay
-
Objective: To measure the inhibition of the C5a-induced oxidative burst.
-
Methodology:
-
Pre-incubate isolated neutrophils with varying concentrations of this compound or an alternative antagonist.
-
Add a fluorescent probe sensitive to ROS (e.g., Dihydrorhodamine 123).
-
Stimulate the cells with C5a.
-
Measure the increase in fluorescence over time using a plate reader or flow cytometer as the probe is oxidized by ROS.
-
Calculate the rate of ROS production and the percentage inhibition for each antagonist concentration to determine the IC50 value.
-
Conclusion
This compound demonstrates potent inhibition of C5a-mediated responses in primary human cells, with efficacy comparable to or exceeding that of other well-characterized C5aR antagonists. Its inverse agonist activity may offer an additional therapeutic advantage by reducing constitutive receptor signaling. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to design robust and reproducible in vitro studies. The use of primary human cells in these assays is critical for translating preclinical findings to clinical applications in the treatment of a wide range of inflammatory diseases.
References
- 1. Mapping of the C5a receptor signal transduction network in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C5a Receptor Mediates Neutrophil Activation and ANCA-Induced Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a potent and orally active non-peptide C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PMX-53 as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Head-to-Head Showdown: Small Molecule C5aR Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, the burgeoning field of complement C5a receptor (C5aR) antagonists presents both exciting therapeutic possibilities and the challenge of selecting the optimal small molecule inhibitor for preclinical studies. This guide provides an objective, data-driven comparison of four prominent small molecule C5aR inhibitors: Avacopan (CCX168), PMX53, JPE-1375, and the emerging contender, INF904.
The complement system, a cornerstone of innate immunity, can become a double-edged sword in various inflammatory and autoimmune diseases when its activation is dysregulated. The C5a-C5aR1 signaling axis is a critical driver of this inflammatory cascade, making it a prime target for therapeutic intervention.[1][2] Small molecule inhibitors offer the advantage of oral administration and potential for broad application. This guide dissects the available preclinical and clinical data to facilitate informed decisions in advancing research and development.
At a Glance: Comparative Efficacy and Potency
A systematic characterization of the most reported and clinically advanced small-molecule C5aR1 inhibitors reveals that the rank order of their potencies is dependent on the specific signaling pathway being assayed.[2] The following table summarizes key quantitative data for Avacopan, PMX53, JPE-1375, and INF904, compiled from various preclinical studies. It is important to note that direct head-to-head clinical trials comparing all these inhibitors are not yet available; therefore, this analysis relies on data from individual and comparative preclinical studies.[3]
| Inhibitor | Type | Target | In Vitro Potency (IC50/A2) | In Vivo Efficacy | Key Differentiators |
| Avacopan (CCX168) | Non-peptide | C5aR1 | 0.1 nM (binding), 0.2 nM (chemotaxis)[4][5] | Effective in mouse models of ANCA-associated vasculitis.[4] | FDA-approved for ANCA-associated vasculitis; provides a glucocorticoid-sparing effect.[3][6] |
| PMX53 | Peptidic (cyclic) | C5aR1 | 20 nM (antagonist)[7] | Inhibits C5a-induced hypernociception in rats and reduces atherosclerotic lesions in mice.[7] | Potent, well-characterized research tool with long-lasting antagonistic properties.[1][7] |
| JPE-1375 | Peptidic (linear) | C5aR1 | EC50: 6.9 µM (PMN mobilization), 4.5 µM (TNF levels) in mice.[8] | Demonstrates in vivo bioactivity in a mouse model of reverse passive arthus reaction.[8] | Linear peptidomimetic structure.[8] |
| INF904 | Non-peptide | C5aR1 | Not explicitly stated in provided results. | 96.5% inhibition of C5a-induced neutropenia in hamsters (vs. 51.1% for Avacopan at the same dose).[9][10] | Demonstrates higher plasma exposure and minimal inhibition of CYP3A4/5 enzymes compared to Avacopan.[9][10][11] |
Delving into the Mechanism: The C5aR1 Signaling Pathway
The C5a receptor 1 (C5aR1) is a classical G protein-coupled receptor (GPCR).[12] Upon binding of its ligand, the anaphylatoxin C5a, C5aR1 primarily signals through Gαi proteins. This initiates a cascade of downstream events, including the activation of phosphatidylinositol 3-kinase (PI3K) and the Ras-MAPK pathways, which are crucial for cell growth, motility, and the production of inflammatory cytokines.[13] Additionally, C5aR1 signaling can involve the recruitment of β-arrestins, which can both desensitize G protein signaling and initiate alternative signaling pathways.[12] Small molecule inhibitors act by blocking the binding of C5a to C5aR1, thereby preventing these downstream inflammatory responses.[1][4]
Experimental Corner: Methodologies for Inhibitor Evaluation
The comparative data presented in this guide are derived from a variety of in vitro and in vivo experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future studies.
In Vitro Assays for Potency and Selectivity
A common workflow for assessing the in vitro potency of C5aR inhibitors involves a series of cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterisation of small molecule C5aR1 inhibitors in human cells reveals biased activities for signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Avacopan for the treatment of ANCA-associated vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. InflaRx Shares New Preclinical Data on INF904 at 19th European Complement Meeting [synapse.patsnap.com]
- 10. InflaRx Presents New Preclinical Findings for INF904 at the 19th European Meeting on Complement in Human Diseases - BioSpace [biospace.com]
- 11. INF904 [inflarx.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
NDT 9513727: A Potent and Selective C5a Receptor Antagonist with a Favorable Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. NDT 9513727, a potent negative allosteric modulator and inverse agonist of the human C5a receptor (C5aR1), has demonstrated a high degree of selectivity, a crucial attribute for a therapeutic candidate. This guide provides a comparative analysis of its cross-reactivity with other receptors, supported by available experimental data.
This compound is a well-characterized small molecule that effectively blocks the pro-inflammatory signaling cascade initiated by the complement component C5a. Its primary target is the C5a receptor 1 (C5aR1, also known as CD88), a G-protein coupled receptor (GPCR) implicated in a multitude of inflammatory and autoimmune diseases.
High Affinity and Potency at the Human C5a Receptor
This compound exhibits sub-nanomolar to low nanomolar potency in functional assays, effectively inhibiting C5a-induced responses such as calcium mobilization, chemotaxis, and degranulation in various cell types.[1] In radioligand binding assays, this compound demonstrates a high binding affinity for the human C5aR, with a reported IC50 value of 11.6 nM.[1]
Comparative Selectivity Profile
A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target, minimizing off-target effects that could lead to adverse events. While comprehensive screening data against a broad panel of receptors for this compound is not publicly available in its entirety, the existing literature highlights its remarkable selectivity.
Species Selectivity: A significant finding is the pronounced species selectivity of this compound. It is highly potent at the human C5aR, while its affinity for the rat and mouse C5aR is substantially lower, with IC50 values greater than 10 µM. This more than 860-fold selectivity underscores the species-specific nature of its interaction with the receptor.
Selectivity Against Other Receptors: Limited available data suggests a favorable cross-reactivity profile for this compound. One study, in the context of drug repurposing, noted that this compound exhibited selective inhibition of butyrylcholinesterase (BChE). However, without quantitative data from a broad receptor screen, a direct comparison of its affinity for BChE versus C5aR is not possible. Structural studies have also suggested that the selectivity of this compound for C5aR1 over the second C5a receptor, C5aR2 (also known as C5L2 or GPR77), is attributable to a key amino acid difference in the binding pocket.
The following table summarizes the available quantitative data on the interaction of this compound with its primary target and its orthologs in other species.
| Receptor | Species | Assay Type | IC50 (nM) | Fold Selectivity (vs. human C5aR) |
| C5aR | Human | Radioligand Binding | 11.6 | 1 |
| C5aR | Rat | Radioligand Binding | > 10,000 | > 862 |
| C5aR | Mouse | Radioligand Binding | > 10,000 | > 862 |
Experimental Protocols
The determination of the binding affinity and functional inhibition of this compound at the C5a receptor typically involves the following key experimental methodologies:
Radioligand Binding Assays
This method is employed to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human C5aR) are isolated.
-
Incubation: A fixed concentration of a radiolabeled ligand that is known to bind to the receptor (e.g., ¹²⁵I-C5a) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Detection: The amount of radioactivity in the receptor-bound fraction is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.
Functional Assays (e.g., Calcium Mobilization)
These assays measure the ability of a compound to inhibit the downstream signaling events triggered by receptor activation.
-
Cell Culture: Cells endogenously expressing or engineered to express the target receptor (e.g., U937 cells for human C5aR) are cultured.
-
Loading with Fluorescent Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound).
-
Agonist Stimulation: The cells are then stimulated with a known agonist of the receptor (e.g., C5a).
-
Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a fluorometer or a plate reader.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced response is calculated as the IC50 value.
References
Benchmarking NDT 9513727: A Comparative Analysis Against Clinical C5aR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The complement component 5a (C5a) receptor (C5aR) has emerged as a critical target in the development of therapeutics for a range of inflammatory and autoimmune diseases. C5a, a potent pro-inflammatory anaphylatoxin, exerts its effects by binding to C5aR, primarily expressed on myeloid cells. This interaction triggers a cascade of inflammatory responses, including chemotaxis, degranulation, and the release of pro-inflammatory cytokines. Consequently, the inhibition of the C5a/C5aR axis presents a promising strategy for mitigating pathological inflammation.
This guide provides a comparative overview of the pre-clinical C5aR inhibitor, NDT 9513727, benchmarked against three clinical-stage C5aR-pathway inhibitors: Avacopan, Vilobelimab, and Cemdisiran. We present available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate an objective comparison for research and drug development professionals.
Comparative Overview of C5aR Inhibitors
The inhibitors discussed herein employ distinct mechanisms to disrupt the C5a/C5aR signaling pathway. This compound and Avacopan are small molecule inhibitors that directly target the C5a receptor. In contrast, Vilobelimab is a monoclonal antibody that sequesters the C5a ligand, while Cemdisiran is an siRNA therapeutic that prevents the synthesis of the C5 protein, the precursor to C5a.
Mechanism of Action at a Glance
| Inhibitor | Target | Mechanism of Action |
| This compound | C5a Receptor (C5aR) | Negative Allosteric Modulator and Inverse Agonist[1][2][3] |
| Avacopan | C5a Receptor (C5aR) | Selective Antagonist[4][5][6] |
| Vilobelimab | C5a | Monoclonal Antibody that binds to and neutralizes C5a[7][8] |
| Cemdisiran | Complement C5 mRNA | Small interfering RNA (siRNA) that inhibits C5 synthesis in the liver[9][10][11] |
Quantitative Performance Data
The following tables summarize the available quantitative data for each inhibitor based on preclinical and clinical studies. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
In Vitro Potency
| Inhibitor | Assay | Cell Type/System | IC50 / Activity |
| This compound | C5a Competition Radioligand Binding | - | 11.6 nM[12] |
| C5a-stimulated GTPγS Binding | Sf9 cell membranes expressing hC5aR | 9.2 nM[12] | |
| C5a-stimulated Ca2+ Mobilization | U937 cells | 1.9 nM[12] | |
| C5a-stimulated Degranulation | U937 cells | 7.1 nM | |
| C5a-stimulated Chemotaxis | Various cell types | 1.1 - 9.2 nM[13] | |
| Avacopan | C5a-mediated Neutrophil Migration | Human Whole Blood | 1.7 nM[9] |
| C5a Receptor Binding | Human Neutrophils | Not specified | |
| C5a-induced CD11b Upregulation | Human Whole Blood | 3.0 nM | |
| Vilobelimab | C5a Neutralization | In vitro assays | Not specified |
| Cemdisiran | C5 Protein Reduction | Healthy Volunteers (Phase 1) | ~89-99% reduction after 5 weekly doses[7] |
In Vivo Efficacy & Pharmacokinetics
| Inhibitor | Animal Model | Key Finding |
| This compound | Gerbil and Cynomolgus Macaque | Effectively inhibited C5a-induced neutropenia[13][12] |
| Rat (Oral Administration) | Bioavailability: 73%, T1/2: 4.8 h[3] | |
| Monkey (Oral Administration) | Bioavailability: 26%, T1/2: 7.9 h[3] | |
| Avacopan | Human C5aR Knock-in Mouse | Blocked C5a-mediated neutrophil vascular endothelial margination[14] |
| Cynomolgus Monkey | Effective in migration and neutrophil margination assays[14] | |
| Vilobelimab | COVID-19 Patients (Phase 3) | Reduced 28-day all-cause mortality[15] |
| Cemdisiran | Non-human Primates | Up to 98% reduction in serum C5 protein[7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
C5aR Signaling Pathway and Inhibition Mechanisms
References
- 1. Portico [access.portico.org]
- 2. benchchem.com [benchchem.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. What is Cemdisiran used for? [synapse.patsnap.com]
- 6. Vilobelimab [inflarx.de]
- 7. Pharmacokinetic and Pharmacodynamic Properties of Cemdisiran, an RNAi Therapeutic Targeting Complement Component 5, in Healthy Subjects and Patients with Paroxysmal Nocturnal Hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C5a-Mediated Cell Migration In Vivo Protocol - Creative Biolabs [creative-biolabs.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacytimes.com [pharmacytimes.com]
A Comparative Analysis of C5aR Inhibitor Potency for Researchers and Drug Developers
An objective guide to the mechanisms, preclinical data, and clinical performance of leading C5a receptor inhibitors.
The complement component 5a (C5a), a potent anaphylatoxin, is a key mediator of inflammation, primarily through its interaction with the C5a receptor (C5aR, also known as CD88), a G protein-coupled receptor (GPCR). Dysregulation of the C5a/C5aR signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. This guide provides a head-to-head comparison of prominent C5aR inhibitors, summarizing their potency through experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
C5aR Signaling Pathway
Activation of C5aR by its ligand C5a initiates a cascade of intracellular signaling events. As a canonical GPCR, C5aR couples with G proteins, leading to the activation of several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/MAPK pathway.[1][2] These signaling cascades regulate a multitude of cellular functions such as cell growth, motility, metabolism, survival, and the production of cytokines.[2] The activation of these pathways ultimately drives the pro-inflammatory effects associated with C5a.
References
Validating the Inverse Agonist Activity of NDT 9513727: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NDT 9513727's performance with other alternatives, supported by experimental data, to validate its inverse agonist activity at the human C5a receptor (C5aR).
This compound is a potent, selective, and orally bioavailable small-molecule inverse agonist of the human C5a receptor.[1][2] Its ability to suppress the constitutive activity of the C5aR makes it a promising candidate for the treatment of inflammatory diseases.[1][2] This document outlines the key experimental data and protocols that substantiate its mechanism of action.
Comparative Quantitative Data
The inverse agonist activity of this compound has been quantified in various in vitro functional assays. The following tables summarize its potency in comparison to other compounds where applicable.
Table 1: In Vitro Potency of this compound in C5a-Stimulated Responses
| Assay | Cell Type | IC50 (nM) |
| GTP[³⁵S] Binding | Sf9 cells expressing hC5aR | 9.2 ± 0.9 |
| Ca²⁺ Mobilization | U937 cells | 1.9 ± 0.11 |
| Oxidative Burst | Various | 1.1 - 9.2 |
| Degranulation | U937 cells | 7.1 |
| CD11b Expression | Various | 1.1 - 9.2 |
| Chemotaxis | Various | 1.1 - 9.2 |
| Radioligand Binding ([¹²⁵I]C5a displacement) | hC5aR membranes | 11.6 ± 1.0 |
Data compiled from multiple sources.[1][2]
Table 2: Comparison of Inverse Agonist vs. Antagonist Activity in GTP[³⁵S] Binding Assay
| Compound | Mechanism of Action | IC50 (nM) - Antagonist Mode | IC50 (nM) - Inverse Agonist Mode | Effect on Basal Activity |
| This compound | Inverse Agonist | 9.2 ± 0.9 | 5.7 ± 1.6 | Dose-dependently decreases basal activity |
| AcF[OPdChaWr] | Neutral Antagonist | 222.3 ± 41.7 | No detectable activity | No effect on basal activity |
This table highlights the key difference between an inverse agonist (this compound), which reduces the receptor's basal activity, and a neutral antagonist (AcF[OPdChaWr]), which only blocks agonist-induced activity.[3]
Signaling Pathway and Mechanism of Action
The C5a receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi pathway upon activation by its endogenous ligand, C5a. This activation leads to the dissociation of the G-protein subunits (Gαi and Gβγ), initiating downstream signaling cascades that result in inflammatory responses such as chemotaxis, degranulation, and oxidative burst. This compound, as an inverse agonist, binds to the C5aR and stabilizes it in an inactive conformation, thereby reducing the basal, or constitutive, signaling of the receptor even in the absence of C5a.
Caption: C5aR signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to validate the inverse agonist activity of this compound are provided below.
GTP[³⁵S] Binding Assay
This assay measures the activation of G-proteins coupled to the C5aR. The exchange of GDP for GTP on the Gα subunit is a hallmark of GPCR activation.
Objective: To determine the effect of this compound on both C5a-stimulated and basal G-protein activation.
Methodology:
-
Membrane Preparation: Membranes are prepared from Sf9 cells recombinantly expressing the human C5aR and Gαi2, Gβ1, and Gγ2 subunits.
-
Assay Buffer: The assay is typically performed in a buffer containing HEPES, NaCl, MgCl₂, and saponin.
-
Reaction Mixture:
-
Antagonist Mode: Membranes are incubated with varying concentrations of this compound, a fixed concentration of C5a (e.g., 10 nM), GDP, and [³⁵S]GTPγS.
-
Inverse Agonist Mode: Membranes are incubated with varying concentrations of this compound, GDP, and [³⁵S]GTPγS in the absence of C5a.
-
-
Incubation: The reaction is incubated to allow for GTPγS binding.
-
Termination and Detection: The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.
Caption: Workflow for GTP[³⁵S] binding assays in antagonist and inverse agonist modes.
Intracellular Calcium Mobilization Assay
Activation of the C5aR-Gαi pathway leads to downstream signaling that results in the release of intracellular calcium stores.
Objective: To measure the inhibitory effect of this compound on C5a-induced calcium flux.
Methodology:
-
Cell Culture: U937 cells, which endogenously express the C5aR, are cultured and differentiated (e.g., with dibutyryl cAMP).
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of C5a.
-
Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence signal over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the C5aR.
Objective: To determine the IC50 value for the displacement of a radiolabeled ligand from the C5aR by this compound.
Methodology:
-
Membrane Preparation: Membranes expressing the human C5aR are prepared.
-
Competition Binding: Membranes are incubated with a fixed concentration of radiolabeled C5a (e.g., [¹²⁵I]C5a) and varying concentrations of this compound.
-
Incubation: The mixture is incubated to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter is measured using a gamma counter.
Conclusion
The experimental data strongly support the classification of this compound as a potent and selective inverse agonist of the human C5a receptor. Its ability to not only block agonist-induced signaling but also to reduce the basal activity of the receptor distinguishes it from neutral antagonists. These properties, demonstrated through robust in vitro assays, underscore its potential as a therapeutic agent for C5a-mediated inflammatory conditions.
References
- 1. Identification and characterization of this compound [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling and Disposal of NDT 9513727
For researchers, scientists, and drug development professionals, the safe handling of potent, novel compounds like NDT 9513727, a C5a receptor inverse agonist, is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established laboratory safety protocols for handling potent, small-molecule bioactive compounds provide a strong framework for ensuring personnel and environmental safety. This guide offers essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and value in laboratory safety and chemical handling.
Personal Protective Equipment (PPE) and Engineering Controls
Given that this compound is a potent bioactive molecule, a comprehensive approach to personal protection and engineering controls is crucial to minimize exposure.[1][2] The powder form of highly potent active pharmaceutical ingredients (HPAPIs) presents the most significant risk of exposure through inhalation.[3]
Recommended PPE and Engineering Controls:
| Control Type | Specification | Purpose |
| Engineering Controls | Ventilated Laminar Flow Enclosures/Fume Hoods | To contain airborne particles and prevent inhalation.[3] |
| Vented Balance Safety Enclosure/Glove Boxes | For safe weighing and handling of potent powders.[3] | |
| Personal Protective Equipment (PPE) | ||
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | To protect against inhalation of fine particles. The use of a respirator may require annual medical evaluations and fit testing.[4] |
| Eye/Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | To protect eyes from splashes and airborne particles.[4] |
| Face Shield | Recommended when there is a risk of splashes.[5] | |
| Hand Protection | Disposable Nitrile Gloves | Provides broad, short-term chemical protection.[4][6] It is recommended to change gloves frequently, especially if contaminated.[6] |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Disposable Gown/Coveralls | For enhanced protection, especially during procedures with a higher risk of contamination. |
Operational Plan for Safe Handling
A clear, step-by-step operational plan is essential for minimizing risk during the handling of this compound.
Experimental Workflow:
Disposal Plan
Proper disposal of novel chemical compounds for which specific disposal information is not available requires treating the substance as hazardous waste.[7]
Disposal Procedures:
| Waste Type | Disposal Protocol |
| Solid Waste | - Collect in a clearly labeled, sealed, and chemically compatible container.[7]- Label as "Hazardous Waste" with the full chemical name.[7] |
| Liquid Waste | - Collect in a labeled, sealed, and appropriate waste container.[7]- Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Materials | - All disposable items (e.g., gloves, pipette tips, paper towels) that come into contact with this compound should be disposed of as hazardous waste. |
All waste should be handled according to institutional and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.[8]
C5a Receptor Signaling Pathway
This compound is an inverse agonist of the C5a receptor (C5aR), also known as CD88.[9][10] The C5a receptor is a G protein-coupled receptor (GPCR) that, upon binding its ligand C5a, initiates a cascade of intracellular signaling events.[9][10][11][12][13] As an inverse agonist, this compound not only blocks the action of C5a but also reduces the basal signaling activity of the receptor.
References
- 1. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sinobiological.com [sinobiological.com]
- 12. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C5a receptor - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
